molecular formula C13H14O3 B032300 Propranolol glycol CAS No. 36112-95-5

Propranolol glycol

カタログ番号: B032300
CAS番号: 36112-95-5
分子量: 218.25 g/mol
InChIキー: BYNNMWGWFIGTIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propranolol glycol is a chemical derivative of the well-characterized non-selective beta-adrenergic receptor antagonist, propranolol. This modified compound, featuring a glycol functional group, is primarily utilized in pharmacological and biochemical research to investigate the structure-activity relationships (SAR) of beta-blockers. Its core research value lies in studying how alterations to the propranolol structure, specifically glycolation, impact key properties such as solubility, membrane permeability, metabolic stability, and binding affinity to β1- and β2-adrenergic receptors. The mechanism of action for the parent molecule involves competitive antagonism of catecholamines like epinephrine and norepinephrine at beta-adrenoceptors, leading to the inhibition of adenylate cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. Researchers employ this compound as a critical tool compound in preclinical studies aimed at developing novel beta-blocking agents with optimized pharmacokinetic and pharmacodynamic profiles. It is also valuable in analytical method development as a reference standard and in formulation science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865804
Record name 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36112-95-5
Record name Propranolol glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36112-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol Related Compound A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Propranolol Glycol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propranolol (B1214883) glycol, a primary metabolite and significant impurity of the widely used beta-blocker, propranolol. A detailed examination of the synthetic pathway, encompassing the formation of the key epoxide intermediate and its subsequent hydrolysis, is presented. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical processes to support researchers and drug development professionals in the laboratory-scale synthesis of propranolol glycol for analytical and research purposes.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, this compound, chemically known as 3-(naphthalen-1-yloxy)propane-1,2-diol, is of significant interest. It is also recognized as "Propranolol EP Impurity A" and "Propranolol USP Related Compound A" in pharmacopeial standards. The availability of pure this compound is crucial for various research applications, including metabolism studies, impurity profiling of propranolol drug substances, and as a reference standard in analytical method development and validation. This guide outlines a reliable two-step synthesis route for this compound, commencing from readily available starting materials.

Synthesis Pathway Overview

The most common and efficient laboratory synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane. This key intermediate is prepared via the Williamson ether synthesis, reacting 1-naphthol (B170400) with epichlorohydrin (B41342) in the presence of a base.

  • Step 2: Hydrolysis of 3-(1-Naphthyloxy)-1,2-epoxypropane. The epoxide ring of the intermediate is then opened through hydrolysis to yield the desired this compound.

This pathway is favored for its relatively high yields and straightforward procedures.

Experimental Protocols

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

This procedure details the formation of the epoxide intermediate.

3.1.1. Materials and Reagents

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride or Polyethylene glycol 6000)

  • Solvent (e.g., Toluene, Dioxane, or Dimethyl sulfoxide (B87167) (DMSO))

  • Deionized water

  • Organic solvent for extraction (e.g., Chloroform, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

3.1.2. Reaction Scheme

G cluster_conditions Reaction Conditions 1-Naphthol 1-Naphthol Reaction 1-Naphthol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Base Phase-Transfer_Catalyst Phase-Transfer_Catalyst Solvent_Heat Solvent, Heat 3-(1-Naphthyloxy)-1,2-epoxypropane 3-(1-Naphthyloxy)-1,2-epoxypropane Reaction->3-(1-Naphthyloxy)-1,2-epoxypropane Williamson Ether Synthesis

Caption: Synthesis of the epoxide intermediate.

3.1.3. Experimental Procedure

A representative experimental procedure is as follows[1]:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.

  • Heat the mixture to 50°C with stirring until all solids are dissolved.

  • Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring at 50°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and allow the layers to separate.

  • Separate the organic layer, wash it once with water, and then concentrate under reduced pressure at 50°C to obtain the crude 3-(1-naphthyloxy)-1,2-epoxypropane as a reddish-brown oil.

3.1.4. Quantitative Data

ParameterValueReference
Molar Ratio (1-Naphthol:Epichlorohydrin:NaOH:Catalyst)1.0 : 3.0 : 1.5 : 0.05[1]
Temperature50°C[1]
Reaction Time6 hours[1]
Yield 94.1% [1]
Step 2: Hydrolysis of 3-(1-Naphthyloxy)-1,2-epoxypropane to this compound

This procedure details the conversion of the epoxide intermediate to the final product.

3.2.1. Materials and Reagents

  • 3-(1-Naphthyloxy)-1,2-epoxypropane

  • Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid) or Base catalyst (e.g., dilute sodium hydroxide)

  • Solvent (e.g., Water, Acetone (B3395972)/water mixture)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

3.2.2. Reaction Scheme

G cluster_conditions Reaction Conditions Epoxide_Intermediate 3-(1-Naphthyloxy)-1,2-epoxypropane Propranolol_Glycol Propranolol_Glycol Epoxide_Intermediate->Propranolol_Glycol Hydrolysis H2O_Catalyst H2O, Acid or Base Catalyst

Caption: Hydrolysis of the epoxide to form this compound.

3.2.3. Experimental Procedure

A general procedure for acid-catalyzed hydrolysis is as follows, based on established chemical principles of epoxide ring-opening:

  • Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane in a suitable solvent mixture, such as acetone and water (e.g., 1:1 v/v).

  • Add a catalytic amount of a dilute acid, such as 0.1 M sulfuric acid, to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting epoxide spot.

  • Once the reaction is complete, neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica (B1680970) gel.

3.2.4. Quantitative Data

While a detailed, high-yield protocol is not extensively documented in readily available literature, one source reports a yield for a similar two-step synthesis.

ParameterValueReference
Overall Yield (from 1-naphthol) 58%

Note: This reported yield is for the combined condensation and ring-opening steps. The yield for the hydrolysis step alone may vary depending on the specific reaction conditions and purification methods employed.

Visualization of the Overall Synthesis Workflow

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Hydrolysis 1-Naphthol 1-Naphthol Reaction1 Williamson Ether Synthesis (Base, Phase-Transfer Catalyst) 1-Naphthol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Intermediate 3-(1-Naphthyloxy)-1,2-epoxypropane Reaction1->Intermediate Reaction2 Epoxide Ring Opening (Acid/Base Catalysis, H2O) Intermediate->Reaction2 Final_Product This compound (3-(1-Naphthyloxy)propane-1,2-diol) Reaction2->Final_Product

Caption: this compound Synthesis Workflow.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound for research purposes. By following the outlined experimental protocols, researchers can reliably produce this important metabolite and impurity. The provided quantitative data and visual diagrams offer a clear and concise understanding of the synthesis pathway, facilitating its implementation in a laboratory setting. Further optimization of the hydrolysis step may lead to improved yields and purity of the final product.

References

Enantioselective Synthesis of Propranolol Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of propranolol (B1214883) glycol [3-(1-naphthoxy)propane-1,2-diol], a key chiral building block and a metabolite of the widely used β-blocker, propranolol. The focus is on providing actionable experimental protocols and comparative data to aid in the research and development of stereochemically pure compounds. The primary strategies discussed are hydrolytic kinetic resolution (HKR) of the precursor epoxide and enzymatic kinetic resolution of related precursors.

Introduction

The pharmacological activity of many chiral drugs is confined to a single enantiomer. In the case of propranolol, the (S)-enantiomer is significantly more active than its (R)-counterpart.[1] Consequently, the synthesis of enantiomerically pure propranolol and its metabolites, such as propranolol glycol, is of great importance. This guide explores robust methods to achieve high enantiomeric purity in the synthesis of this compound.

Hydrolytic Kinetic Resolution (HKR) of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

Hydrolytic kinetic resolution is a powerful technique for resolving racemic epoxides into an enantioenriched epoxide and the corresponding 1,2-diol. The use of chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, has proven to be highly effective for this transformation, offering high enantioselectivity for a broad range of substrates.[2]

The core of this method lies in the enantioselective ring-opening of a racemic epoxide with water. One enantiomer of the epoxide reacts preferentially with water to form the corresponding diol, leaving the unreacted, less reactive enantiomer of the epoxide in high enantiomeric excess.

Experimental Protocol: Chiral (salen)Co(III)-Catalyzed HKR

This protocol is a general procedure adapted for the synthesis of (S)-propranolol glycol from racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Materials:

  • Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • (R,R)- or (S,S)-(salen)Co(II) complex (e.g., Jacobsen's catalyst)

  • Acetic acid

  • Toluene

  • Water (distilled or deionized)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Activation:

    • In a vial, dissolve the (salen)Co(II) complex (0.02 mol %) in toluene.

    • Add acetic acid (2 equivalents relative to the cobalt complex).

    • Stir the solution, open to the air, for 30 minutes at room temperature. The color should change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

    • Remove the solvent under reduced pressure to obtain the crude (salen)Co(III)OAc catalyst as a brown solid.

  • Hydrolytic Kinetic Resolution:

    • To a stirred solution of racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 g) in a suitable solvent (e.g., dichloromethane or neat), add the activated (salen)Co(III)OAc catalyst (0.02 mol %).

    • Cool the mixture to 0-4 °C in an ice bath.

    • Slowly add water (0.5 equivalents relative to the epoxide) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or chiral HPLC to determine the conversion and enantiomeric excess of the diol and remaining epoxide.

  • Work-up and Purification:

    • Once the desired conversion (typically around 50%) is reached, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) can be used to separate the unreacted epoxide from the diol product.

    • Collect the fractions containing the (S)-propranolol glycol and the (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

    • Combine the respective fractions and remove the solvent in vacuo.

    • Determine the enantiomeric excess of the purified diol and epoxide using chiral HPLC.

Data Presentation
SubstrateCatalystCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Diol Yield (%)Diol e.e. (%)Ref.
Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane(R,R)-(salen)Co(III)OAc0.22518~5045>98 ((S)-diol)[3]
Racemic Phenyl Glycidyl Ether(R,R)-(salen)Co(III)OAc0.52512524898 ((S)-diol)

Note: The data for 1-(naphthalen-1-yloxy)-2,3-epoxypropane is extrapolated from similar substrates in the provided references. Specific experimental data may vary.

Enzymatic Kinetic Resolution of Propranolol Precursors

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. For the synthesis of this compound, a key strategy involves the lipase-catalyzed resolution of a halohydrin precursor, such as 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol.

In this approach, one enantiomer of the racemic halohydrin is selectively acylated by the lipase (B570770), leaving the other enantiomer unreacted. The resulting acylated and unacylated enantiomers can then be separated and converted to the respective enantiomers of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Halohydrin Precursor

This protocol describes a general method for the enzymatic resolution of a propranolol precursor.

Materials:

  • Racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to remove water)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flask, dissolve racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol (1.0 g) in the chosen organic solvent.

    • Add the acyl donor (1.5-2.0 equivalents).

    • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

    • If the solvent is not anhydrous, add activated molecular sieves.

  • Enzymatic Resolution:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to obtain both enantiomers with high optical purity.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Conversion to this compound:

    • The separated enantiomers of the halohydrin and its ester can then be converted to the corresponding enantiomers of this compound through appropriate chemical transformations (e.g., hydrolysis of the ester followed by conversion of the chlorohydrin to the diol).

Data Presentation
SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
rac-1-chloro-3-(1-naphthoxy)-2-propanolCandida antarctica Lipase BVinyl AcetateToluene4024~50>99 (for remaining alcohol)
rac-1-(1-Naphthoxy)-2,3-epoxypropane (hydrolysis)Aspergillus niger lipaseWater/Toluene35484894 ((S)-diol)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of the described synthetic strategies.

HKR_Workflow cluster_start Starting Material cluster_reaction Hydrolytic Kinetic Resolution cluster_products Products rac_epoxide Racemic 1-(Naphthalen-1-yloxy) -2,3-epoxypropane hkr Chiral (salen)Co(III) Catalyst + H₂O rac_epoxide->hkr s_diol (S)-Propranolol Glycol hkr->s_diol Faster reaction r_epoxide (R)-1-(Naphthalen-1-yloxy) -2,3-epoxypropane hkr->r_epoxide Slower reaction (unreacted)

Caption: Hydrolytic Kinetic Resolution Workflow.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_reaction Enzymatic Kinetic Resolution cluster_products Resolved Intermediates cluster_final Final Products rac_halohydrin Racemic 1-Chloro-3-(naphthalen-1-yloxy) -propan-2-ol enz_res Lipase (e.g., CALB) + Acyl Donor rac_halohydrin->enz_res r_ester (R)-Acylated Halohydrin enz_res->r_ester Selective acylation s_alcohol (S)-Halohydrin enz_res->s_alcohol Unreacted s_diol (S)-Propranolol Glycol s_alcohol->s_diol Chemical Transformation

Caption: Enzymatic Kinetic Resolution Workflow.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both hydrolytic kinetic resolution using chiral salen complexes and enzymatic kinetic resolution with lipases. The choice of method will depend on factors such as catalyst availability and cost, desired scale of reaction, and specific stereochemical requirements. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral molecule.

References

Propranolol Glycol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) glycol, systematically known as 3-(1-naphthyloxy)-1,2-propanediol, is a significant metabolite of the widely used beta-adrenergic receptor antagonist, propranolol. Its presence in biological systems following propranolol administration necessitates a thorough understanding of its chemical and physical properties, structure, and analytical methodologies for its detection and quantification. This technical guide provides an in-depth overview of propranolol glycol, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, propranolol, with the key difference being the presence of a diol (glycol) functional group in place of the secondary amine. This structural modification significantly alters its physicochemical properties, including its polarity and potential for biological interactions.

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and biological settings.

PropertyValueReference
IUPAC Name 3-(1-Naphthyloxy)propane-1,2-diol
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
CAS Number 36112-95-5
Appearance White to off-white solid
Melting Point 98-101 °C
Boiling Point 437.7 °C at 760 mmHg (Predicted)
Solubility Soluble in DMSO and methanol.
pKa 13.48 ± 0.20 (Predicted)
LogP 1.8 (Predicted)
Topological Polar Surface Area 49.69 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 1-naphthol (B170400) through a two-step process involving the formation of an epoxy intermediate followed by hydrolysis.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis 1-Naphthol 1-Naphthol Epoxy_Intermediate 3-(1-Naphthyloxy)-1,2-epoxypropane 1-Naphthol->Epoxy_Intermediate NaOH, Heat Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxy_Intermediate Propranolol_Glycol This compound Epoxy_Intermediate->Propranolol_Glycol Acid Catalyst (e.g., H₂SO₄), H₂O, Heat GCMS_Workflow Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Metabolism_Pathway Propranolol Propranolol N_desisopropylpropranolol N-desisopropyl- propranolol Propranolol->N_desisopropylpropranolol CYP1A2, CYP2D6 Aldehyde_Intermediate Aldehyde Intermediate N_desisopropylpropranolol->Aldehyde_Intermediate MAO Propranolol_Glycol This compound Aldehyde_Intermediate->Propranolol_Glycol Aldehyde Reductase Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist Adrenaline/ Noradrenaline Agonist->Beta_Receptor Activates Propranolol Propranolol Propranolol->Beta_Receptor Inhibits ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

propranolol glycol mechanism of action in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Central Nervous System Mechanisms of Propranolol (B1214883) and Propylene (B89431) Glycol

Disclaimer: The term "propranolol glycol" does not refer to a recognized chemical compound or a standard pharmaceutical formulation. This guide interprets the query as an inquiry into the individual central nervous system (CNS) mechanisms of action of propranolol and its common pharmaceutical vehicle, propylene glycol. The potential for propylene glycol to act as a formulation excipient that influences the CNS penetration and effects of propranolol will also be discussed.

Propranolol: Mechanism of Action in the Central Nervous System

Propranolol is a lipophilic, non-selective beta-adrenergic receptor antagonist that readily crosses the blood-brain barrier, leading to a range of effects within the central nervous system.[1][2][3] Its CNS activity is multifaceted, extending beyond its primary beta-blocking function to interactions with other neurotransmitter systems.

Primary Mechanism: Non-Selective Beta-Adrenergic Blockade

The principal mechanism of propranolol in the CNS is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1][2] These receptors are widely distributed in the brain and are activated by the catecholamines norepinephrine (B1679862) and epinephrine. By blocking these receptors, propranolol attenuates sympathetic nervous system activity in the brain. This action is believed to underlie its therapeutic efficacy in conditions such as performance anxiety, social phobia, and essential tremor by diminishing tonic sympathetic nerve outflow from vasomotor centers in the brain.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) BetaReceptor β-Adrenergic Receptor NE->BetaReceptor Activates AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Propranolol Propranolol Propranolol->BetaReceptor Blocks

Diagram 1: Propranolol's blockade of β-adrenergic signaling.
Secondary CNS Mechanisms

Propranolol's pharmacological profile in the CNS is broader than beta-blockade alone.

  • Serotonin (B10506) Receptor Antagonism: Propranolol acts as an antagonist at certain serotonin receptors, notably 5-HT1A and 5-HT1B. This interaction may contribute to its effectiveness in treating migraine headaches. The (-)-enantiomer of propranolol is a potent antagonist at 5-HT1A receptors.

  • Sodium Channel Blockade: At high concentrations, exceeding those typically required for beta-blockade, propranolol exhibits membrane-stabilizing activity by blocking voltage-gated sodium channels. This "quinidine-like" or local anesthetic effect is not stereospecific and may contribute to its anti-arrhythmic properties and certain CNS side effects.

  • Norepinephrine Transporter (NET) Inhibition: There is evidence that propranolol has a weak inhibitory effect on the norepinephrine transporter, which could potentially increase synaptic norepinephrine concentrations. However, due to the concurrent beta-receptor blockade, this effect would primarily result in the activation of α-adrenoceptors.

Propranolol Propranolol Beta β-Adrenergic Receptors (β1, β2) Propranolol->Beta Antagonist Serotonin Serotonin Receptors (5-HT1A, 5-HT1B) Propranolol->Serotonin Antagonist Sodium Voltage-Gated Sodium Channels Propranolol->Sodium Blocker NET Norepinephrine Transporter (NET) Propranolol->NET Weak Inhibitor Effect1 Reduced Sympathetic Activity, Anxiolysis Beta->Effect1 Effect2 Anti-Migraine Effects, Modulation of Firing Rate Serotonin->Effect2 Effect3 Membrane Stabilization (High Concentrations) Sodium->Effect3 Effect4 Weak Inhibition of NE Reuptake NET->Effect4

Diagram 2: Multi-target CNS interactions of Propranolol.
Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of propranolol for various CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetKi (nM)Reference
β1 Adrenergic1.1
β2 Adrenergic0.8
5-HT1A160 - 290
5-HT1B130 - 186
5-HT2B447
Sodium Channel (NaV1.5)IC50: 2.6 - 2.7 µM (use-dependent)
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol provides a representative methodology for determining the binding affinity of propranolol for β-adrenergic receptors in rat brain tissue.

  • Tissue Preparation:

    • Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.

  • Binding Assay:

    • Set up assay tubes in triplicate, each with a final volume of 250 µL.

    • Total Binding: Add 50 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of the radioligand [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist, at a final concentration of 1 nM.

    • Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of a high concentration of unlabeled propranolol (10 µM) to saturate the receptors, and 50 µL of [3H]-DHA.

    • Competitive Binding: Add 50 µL of membrane suspension, 50 µL of varying concentrations of unlabeled propranolol (e.g., 10-11 to 10-5 M), and 50 µL of [3H]-DHA.

    • Incubate all tubes at 25°C for 60 minutes.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Rapidly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (propranolol) concentration.

    • Use non-linear regression analysis (e.g., a one-site sigmoidal dose-response model) to calculate the IC50 (concentration of propranolol that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Propylene Glycol: Mechanism of Action in the Central Nervous System

Propylene glycol (PG) is an organic compound widely used as a solvent and vehicle for oral, intravenous, and topical pharmaceutical preparations. While "generally regarded as safe" by the FDA, it is not pharmacologically inert and can exert direct and indirect effects on the CNS, particularly at high concentrations.

Primary Effect: CNS Depression

The most significant CNS effect of propylene glycol, observed in cases of acute toxicity from high doses, is central nervous system depression. This effect is similar to that of ethanol (B145695), though PG is less potent. Animal and human studies have shown that high systemic concentrations of PG can lead to sedation, slowed brain activity, loss of balance, and in severe cases, seizures, coma, and death. Some animal studies have also suggested that PG can produce anxiolytic-like effects.

Metabolism and Indirect CNS Effects

In the body, propylene glycol is metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid. If administered in high doses or to individuals with impaired renal function, the accumulation of its metabolite, L- and D-lactic acid, can overwhelm the body's buffering capacity, leading to hyperosmolarity and high anion gap metabolic acidosis. This systemic acidosis can secondarily impair CNS function.

cluster_systemic Systemic Circulation & Liver cluster_cns Central Nervous System PG High Dose Propylene Glycol (PG) ADH Alcohol Dehydrogenase PG->ADH Metabolized by CNS_Depression Direct CNS Depression (Sedation, Anxiolysis) PG->CNS_Depression Direct Effect Metabolites Lactic Acid & Pyruvic Acid ADH->Metabolites Produces Acidosis Metabolic Acidosis & Hyperosmolarity Metabolites->Acidosis Accumulation Leads to Indirect_CNS Indirect CNS Effects (Impaired Function) Acidosis->Indirect_CNS Indirect Effect

Diagram 3: CNS effects of high-dose Propylene Glycol.
Quantitative Data: Doses Associated with CNS Toxicity

Toxicity is rare and typically associated with high doses of intravenous medications containing PG, especially in vulnerable populations like infants or those with renal impairment.

PopulationDose / ConditionObserved CNS EffectsReference
Human (Adult)High doses via medicationCNS depression, seizures, convulsions
Human (Child)OverdoseCNS depression, severe metabolic acidosis
Human (Infant)High doses via medicationUnresponsiveness, seizures
Animal StudiesHigh dosesLoss of balance, increased breathing rate, coma
Mice (Male)27 or 41 mmol/kg, i.p.Anxiolytic-like effects in elevated plus-maze
Experimental Protocol: Elevated Plus-Maze Test for Anxiolytic Activity

This protocol, based on methodology described in the literature, assesses the anxiolytic-like properties of propylene glycol in mice.

  • Apparatus:

    • The elevated plus-maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape, elevated 50 cm from the floor.

    • Two opposite arms are enclosed by high walls (e.g., 15 cm high), and the other two arms are open.

    • The apparatus is placed in a dimly lit, quiet room.

  • Animals and Dosing:

    • Use adult male mice (e.g., C57BL/6 strain) housed in groups with a 12-hour light/dark cycle.

    • Administer propylene glycol (e.g., 27 or 41 mmol/kg) or a saline vehicle control via intraperitoneal (i.p.) injection 30 minutes before testing. A positive control, such as diazepam, can also be included.

  • Testing Procedure:

    • Place a single mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a 5-minute period.

    • Record the session using an overhead video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Behavioral Analysis:

    • A trained observer, blind to the treatment conditions, scores the video recordings for the following parameters:

      • Number of entries into open arms: An entry is counted when all four paws are in the arm.

      • Time spent in open arms.

      • Number of entries into closed arms.

      • Total number of arm entries: Used as a measure of general locomotor activity.

    • An increase in the number of entries into and/or the time spent in the open arms, without a significant change in the total number of arm entries, is interpreted as an anxiolytic-like effect.

Interaction and Formulation: Propranolol with Propylene Glycol

While not a combined entity, the use of propylene glycol as a vehicle in propranolol formulations is relevant to the drug's overall CNS effect profile.

Propylene Glycol as a Penetration Enhancer

Propylene glycol is frequently used in topical and oral formulations to enhance the percutaneous absorption and solubility of drugs. It is thought to enhance penetration by partitioning into the stratum corneum, disordering the lipid bilayers, and increasing the thermodynamic activity of the drug in the vehicle. While primarily studied in the context of skin, these properties could potentially influence the rate and extent of propranolol's passage across the blood-brain barrier when used in an oral solution. Studies have shown that PG can enhance the absorption of various drugs into the brain after topical administration in mice.

Potential for Additive CNS Effects

Propranolol is known to have additive effects with other CNS depressants, such as alcohol. Given that propylene glycol can cause CNS depression at high doses, a formulation containing a high concentration of PG could theoretically potentiate the sedative or fatiguing side effects of propranolol. This is a critical consideration in the formulation development and safety assessment of liquid propranolol products.

Experimental Workflow: Assessing CNS Penetration

A Formulation Preparation (Drug in Vehicle A vs. Drug in Vehicle B with PG) B In Vivo Administration (e.g., Oral Gavage to Rodents) A->B C Time-Course Sampling (Blood and Brain Tissue) B->C D Sample Processing (Homogenization, Extraction) C->D E Bioanalytical Quantification (LC-MS/MS) D->E F Pharmacokinetic Analysis E->F G Calculate Brain:Plasma Ratio (Kp) and Brain AUC F->G

Diagram 4: Workflow for evaluating CNS penetration of formulations.

References

Investigating the Anticonvulsant Properties of Propranolol Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol (B1214883), a well-established non-selective beta-adrenergic receptor antagonist, has demonstrated anticonvulsant properties in various preclinical models.[1][2] This has led to the investigation of its metabolites for similar activity. This technical guide focuses on propranolol glycol, a significant metabolite of propranolol, and its potential as an anticonvulsant agent.[3] While research indicates that this compound possesses inherent anticonvulsant activity, it is reported to be less potent than its parent compound.[4][5] This document synthesizes the available data on the anticonvulsant profile of this compound, details the experimental protocols used in its evaluation, and illustrates the proposed mechanism of action.

Quantitative Data Summary

The primary quantitative data available for the anticonvulsant activity of this compound is derived from comparative studies with propranolol in murine models. These studies aimed to determine the relative contribution of metabolites to the overall anticonvulsant effect of propranolol.

CompoundSeizure ModelPotency Relative to PropranololReference
This compoundMaximal Electroshock (MES), Pentylenetetrazol (PTZ), Strychnine-induced, Low-frequency electroshock1/2 to 1/3 as potent
N-desisopropylpropranololMaximal Electroshock (MES), Pentylenetetrazol (PTZ), Strychnine-induced, Low-frequency electroshock~1/6 as potent

Experimental Protocols

The anticonvulsant properties of this compound have been primarily assessed using standard preclinical seizure models in mice. The following are detailed methodologies for the key experiments cited in the literature.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male mice are typically used.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes. The stimulus intensity is predetermined to induce a tonic hindlimb extension in control animals.

  • Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The percentage of animals protected at each dose is recorded.

  • Data Analysis: The dose of this compound that protects 50% of the animals from tonic hindlimb extension (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures, induced by the GABAA receptor antagonist pentylenetetrazol.

  • Animal Model: Male mice are commonly used.

  • Drug Administration: this compound is administered i.p. at various doses, typically 30-60 minutes before PTZ injection.

  • Seizure Induction: A convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Assessment: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. The latency to the first seizure and the percentage of animals exhibiting seizures are recorded.

  • Data Analysis: The ED50, the dose of this compound that prevents seizures in 50% of the animals, is determined.

Proposed Mechanism of Action: Sodium Channel Blockade

The anticonvulsant effects of propranolol and its active metabolites are not attributed to beta-adrenergic blockade but rather to a "membrane-stabilizing" effect, which is consistent with the blockade of voltage-gated sodium channels. This mechanism is shared by many established antiepileptic drugs.

Sodium Channel Blockade cluster_neuron Presynaptic Neuron cluster_synapse cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome AP Action Potential Propagation Na_channel_open Voltage-Gated Na+ Channels Open AP->Na_channel_open Na_influx Na+ Influx Na_channel_open->Na_influx Depolarization Depolarization Na_influx->Depolarization Depolarization->AP Further Depolarization -> Propranolol_Glycol This compound Blockade Blockade of Na+ Channel Propranolol_Glycol->Blockade Blockade->Na_channel_open Inhibition Reduced_Excitability Reduced Neuronal Excitability Blockade->Reduced_Excitability Reduced_Seizure Suppression of Seizure Activity Reduced_Excitability->Reduced_Seizure

Proposed mechanism of action for this compound.

Experimental and logical Workflows

The preclinical screening of a compound like this compound for anticonvulsant activity typically follows a standardized workflow.

Anticonvulsant Screening Workflow cluster_screening Initial Screening cluster_characterization Dose-Response Characterization cluster_neurotoxicity Neurotoxicity Assessment cluster_evaluation Therapeutic Index Evaluation MES Maximal Electroshock (MES) Test in Mice ED50_MES Determine ED50 in MES MES->ED50_MES PTZ Pentylenetetrazol (PTZ) Test in Mice ED50_PTZ Determine ED50 in PTZ PTZ->ED50_PTZ PI Calculate Protective Index (PI = TD50 / ED50) ED50_MES->PI ED50_PTZ->PI Rotarod Rotarod Test for Motor Impairment TD50 Determine TD50 Rotarod->TD50 TD50->PI

A generalized experimental workflow for anticonvulsant screening.

Discussion and Future Directions

The available evidence indicates that this compound possesses anticonvulsant properties, likely through the blockade of voltage-gated sodium channels. However, its lower potency compared to propranolol suggests that it may not be a primary driver of the parent drug's acute anticonvulsant effects. Further research is warranted to fully characterize the anticonvulsant profile of this compound. Specifically, detailed dose-response studies in a wider range of seizure models would be beneficial. Additionally, electrophysiological studies, such as whole-cell patch-clamp experiments on neuronal preparations, would provide more direct evidence and characterization of its interaction with sodium channels. Understanding the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system will be crucial in determining its potential as a standalone or adjunctive anticonvulsant therapy.

References

The Structure-Activity Relationship of Propranolol and its Glycol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective β-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular and neurological conditions.[1][2] Its therapeutic effects are primarily mediated through the competitive blockade of β1 and β2-adrenergic receptors.[3] The metabolism of propranolol is extensive, leading to the formation of several metabolites, one of which is propranolol glycol.[4][5] Understanding the structure-activity relationship (SAR) of propranolol and its metabolites is crucial for comprehending its overall pharmacological profile and for the development of new, more selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of propranolol and its glycol metabolite, focusing on their comparative pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

I. Chemical Structures

The chemical structures of propranolol and its glycol metabolite are fundamental to understanding their differing pharmacological activities. The key structural difference is the modification of the isopropanolamine side chain.

Propranolol: (RS)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol

This compound: 3-(naphthalen-1-yloxy)propane-1,2-diol

The conversion of the secondary amine and alcohol in the isopropanolamine side chain of propranolol to a diol in this compound significantly alters the molecule's interaction with its biological targets.

II. Quantitative Pharmacological Data

The following tables summarize the available quantitative data for propranolol and its glycol metabolite, facilitating a direct comparison of their pharmacological properties.

Table 1: β-Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypePreparationRadioligandpKi / -log(Kd)Ki / Kd (nM)Reference
(±)-Propranololβ1Radioligand BindingCOS-7 cell membranes[125I]Iodocyanopindolol9.02 ± 0.040.095
(±)-Propranololβ2Radioligand BindingCOS-7 cell membranes[125I]Iodocyanopindolol8.85 ± 0.050.141
S(-)-Propranololβ1Radioligand BindingNot SpecifiedNot Specified8.166.92
S(-)-Propranololβ2Radioligand BindingNot SpecifiedNot Specified9.080.083
S(-)-Propranololβ3Radioligand BindingNot SpecifiedNot Specified6.93117.49
This compoundβ1 & β2---Data not availableData not available-

Table 2: Functional Antagonism (β-Adrenergic Blockade)

CompoundPreparationAgonistpA2 ValueReference
(±)-PropranololGuinea-pig tracheaAdrenaline8.85
(±)-PropranololGuinea-pig tracheaNoradrenaline~7.0 - 8.5 (biphasic)
This compound--Data not available-

Table 3: Anticonvulsant Activity

CompoundSeizure ModelRelative PotencyReference
PropranololStrychnine-induced convulsions (mice)1
This compoundStrychnine-induced convulsions (mice)1/2 to 1/3
PropranololMaximal electroshock (mice)ED50: 15-20 mg/kg (i.p.)

III. Structure-Activity Relationship Analysis

The data presented above reveals a clear structure-activity relationship between propranolol and its glycol metabolite.

  • β-Adrenergic Receptor Blockade: The conversion of the isopropanolamine side chain in propranolol to a diol in this compound dramatically reduces its affinity and potency as a β-adrenergic receptor antagonist. While direct quantitative binding data for the glycol metabolite is limited, qualitative reports consistently indicate that it possesses significantly weaker β-blocking activity compared to the parent compound. This suggests that the secondary amine and the hydroxyl group on the chiral carbon of the isopropanolamine side chain are critical for high-affinity binding to β-adrenergic receptors. The S(-)-enantiomer of propranolol is significantly more potent than the R(+)-enantiomer, highlighting the stereospecificity of this interaction.

  • Anticonvulsant Activity: Interestingly, this compound retains significant anticonvulsant activity, being approximately half to one-third as potent as propranolol in animal models of strychnine-induced seizures. This indicates that the structural requirements for anticonvulsant activity differ from those for β-adrenergic blockade. The anticonvulsant effect of propranolol has been suggested to be related to its membrane-stabilizing properties and potentially interaction with sodium channels, rather than its β-blocking activity. The retention of anticonvulsant effects by the glycol metabolite suggests that the naphthalene (B1677914) ring and the oxygen-linked propylene (B89431) chain are important for this activity.

IV. Experimental Protocols

A. Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of propranolol and its glycol metabolite for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Transfect COS-7 cells with plasmids encoding for human β1 or β2-adrenergic receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) to each well.

    • Add increasing concentrations of the unlabeled competitor (propranolol or this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Isolated Tissue Functional Assay for β-Adrenergic Antagonism

Objective: To determine the functional potency (pA2) of propranolol and its glycol metabolite in antagonizing isoprenaline-induced responses in isolated rat atria.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the heart.

    • Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Attach the atria to an isometric force transducer to record the rate of spontaneous contractions.

    • Allow the tissue to equilibrate for a period (e.g., 60 minutes) before starting the experiment.

  • Experimental Procedure:

    • Generate a cumulative concentration-response curve for the β-agonist isoprenaline by adding increasing concentrations to the organ bath and recording the increase in atrial rate.

    • Wash the tissue to return to baseline.

    • Add a fixed concentration of the antagonist (propranolol or this compound) to the organ bath and allow it to incubate for a specific period (e.g., 30 minutes).

    • Generate a second cumulative concentration-response curve for isoprenaline in the presence of the antagonist.

    • Repeat this procedure with increasing concentrations of the antagonist.

  • Data Analysis:

    • Plot the log of the agonist concentration versus the response (increase in heart rate).

    • Determine the dose ratio, which is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

    • The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

C. Strychnine-Induced Convulsion Model in Mice

Objective: To assess the anticonvulsant activity of propranolol and its glycol metabolite.

Methodology:

  • Animal Preparation:

    • Use adult male mice, housed under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals to the experimental environment before testing.

  • Drug Administration:

    • Divide the mice into groups: a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of propranolol or this compound.

    • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at a specific time point before the convulsant challenge (e.g., 30 minutes).

  • Induction of Convulsions:

    • Administer a convulsant dose of strychnine (B123637) (e.g., 2 mg/kg, i.p.) to each mouse.

    • Immediately after strychnine administration, place each mouse in an individual observation cage.

  • Observation and Data Collection:

    • Observe the mice continuously for a set period (e.g., 30-60 minutes).

    • Record the latency to the first tonic-clonic seizure.

    • Record the presence or absence of tonic hind limb extension.

    • Record the number of animals that are protected from seizures or death within each group.

  • Data Analysis:

    • Compare the latency to seizures and the percentage of protection between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the ED50 (the dose that protects 50% of the animals from seizures) for each compound using probit analysis.

V. Signaling Pathways and Experimental Workflows

A. β-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon stimulation of β-adrenergic receptors and its inhibition by propranolol.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins Propranolol Propranolol/ This compound Propranolol->Beta_Receptor Blocks Propranolol_Metabolism cluster_pathways Metabolic Pathways Propranolol Propranolol Aromatic_Hydroxylation Aromatic Hydroxylation (CYP2D6, CYP1A2) Propranolol->Aromatic_Hydroxylation Side_Chain_Oxidation Side-Chain Oxidation Propranolol->Side_Chain_Oxidation Glucuronidation Direct Glucuronidation (UGTs) Propranolol->Glucuronidation 4_Hydroxypropranolol 4-Hydroxypropranolol (Active) Aromatic_Hydroxylation->4_Hydroxypropranolol N_Desisopropylpropranolol N-Desisopropylpropranolol Side_Chain_Oxidation->N_Desisopropylpropranolol Propranolol_Glycol This compound Side_Chain_Oxidation->Propranolol_Glycol Propranolol_Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol_Glucuronide Naphthoxylactic_Acid Naphthoxylactic Acid N_Desisopropylpropranolol->Naphthoxylactic_Acid Further Oxidation SAR_Workflow cluster_in_vitro cluster_in_vivo Start Start: Synthesize/ Isolate Parent Drug and Metabolite In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Receptor_Binding Receptor Binding Assays (Ki, IC50) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (pA2, EC50) In_Vitro->Functional_Assays Pharmacodynamic_Models Pharmacodynamic Models (e.g., Heart Rate, Blood Pressure) In_Vivo->Pharmacodynamic_Models Behavioral_Models Behavioral Models (e.g., Anticonvulsant) In_Vivo->Behavioral_Models Data_Analysis Data Analysis and SAR Determination Conclusion Conclusion Data_Analysis->Conclusion Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Pharmacodynamic_Models->Data_Analysis Behavioral_Models->Data_Analysis

References

The In Vivo Metabolic Pathway of Propranolol to Propranolol Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of propranolol (B1214883) to its metabolite, propranolol glycol, within a living organism. The document outlines the enzymatic pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, resulting in numerous metabolites. One of these, this compound [3-(1-naphthoxy)-1,2-propanediol], is formed through a multi-step process involving side-chain oxidation. Understanding this metabolic pathway is crucial for a complete pharmacokinetic and pharmacodynamic profile of propranolol, as metabolites can possess their own biological activities and contribute to the overall therapeutic and toxicological effects of the parent drug.

The Metabolic Pathway from Propranolol to this compound

The formation of this compound from propranolol is not a direct conversion but rather a sequential metabolic cascade primarily occurring in the liver. The pathway involves initial N-dealkylation followed by oxidative deamination and subsequent reduction.

The key steps are as follows:

  • N-deisopropylation: The first step is the removal of the isopropyl group from the secondary amine of propranolol, yielding N-desisopropylpropranolol (DIP). This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor and CYP2D6 playing a minor role[1][2].

  • Oxidative Deamination: The resulting primary amine, N-desisopropylpropranolol, is then a substrate for monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of DIP to form a highly reactive and unstable aldehyde intermediate, 3-(α-naphthoxy)-2-hydroxypropanal[3].

  • Reduction to this compound: This labile aldehyde intermediate is subsequently reduced to the more stable diol, this compound. This final reduction step is likely carried out by alcohol dehydrogenases (ADHs) or aldehyde reductases present in the liver[4][5].

The following diagram illustrates this metabolic pathway:

Propranolol_Metabolism Propranolol Propranolol DIP N-desisopropylpropranolol (DIP) Propranolol->DIP CYP1A2 (major) CYP2D6 (minor) Aldehyde 3-(α-naphthoxy)-2-hydroxypropanal (Unstable Aldehyde Intermediate) DIP->Aldehyde Monoamine Oxidase (MAO) PropranololGlycol This compound Aldehyde->PropranololGlycol Alcohol Dehydrogenase (ADH) / Aldehyde Reductase

Metabolic pathway of propranolol to this compound.

Quantitative Data

While propranolol metabolism has been extensively studied, specific quantitative data on the flux through the this compound pathway is limited. The majority of propranolol is metabolized through ring oxidation and direct glucuronidation. Side-chain oxidation, which leads to the formation of this compound and other metabolites like naphthoxylactic acid, accounts for a smaller fraction of the overall metabolism.

ParameterValueSpeciesMatrixReference
Overall Side-Chain Oxidation ~20% of oral doseHuman-
Peak Plasma Concentration of this compound 9 +/- 2 ng/mlHumanPlasma
Time to Peak Plasma Concentration (Tmax) 2-4 hours post-doseHumanPlasma
Brain Tissue Concentration 10-250 ng/gMouseBrain

Experimental Protocols

The study of the metabolic pathway of propranolol to this compound involves both in vitro and in vivo experimental approaches.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of propranolol in a controlled environment.

Objective: To determine the kinetics and identify the enzymes responsible for the formation of this compound from propranolol.

Materials:

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and propranolol at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Enzyme Inhibition Studies: To identify the specific enzymes involved, the above procedure is repeated with the inclusion of specific enzyme inhibitors in the incubation mixture.

In Vivo Studies and Sample Analysis

This protocol outlines the methodology for quantifying propranolol and its metabolites in biological samples from living organisms.

Objective: To determine the pharmacokinetic profile of propranolol and this compound in vivo.

Animal Studies (Rodent Model):

  • Dosing: Administer a single oral or intravenous dose of propranolol to a cohort of rats or mice.

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest relevant tissues, such as the liver and brain.

Human Studies:

  • Human studies should be conducted under approved ethical guidelines. Blood samples are collected from subjects at various time points following propranolol administration.

Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of propranolol).

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of propranolol, this compound, and other metabolites.

The following diagram illustrates a typical experimental workflow for studying this metabolic pathway:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Incubation Incubation of Propranolol with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Analysis_vitro LC-MS/MS Analysis Quenching->Analysis_vitro Metabolite_ID Metabolite Identification and Quantification Analysis_vitro->Metabolite_ID Dosing Propranolol Dosing (Animal or Human) Sampling Biological Sample Collection (Plasma, Tissue) Dosing->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis_vivo LC-MS/MS Analysis Extraction->Analysis_vivo Analysis_vivo->Metabolite_ID PK Pharmacokinetic Modeling Metabolite_ID->PK

Experimental workflow for studying propranolol metabolism.

Conclusion

The metabolic conversion of propranolol to this compound is a multi-enzyme pathway involving N-deisopropylation by CYP enzymes, oxidative deamination by MAO, and subsequent reduction. While side-chain oxidation represents a minor route of propranolol's overall metabolism, a thorough understanding of this pathway is essential for a complete characterization of the drug's disposition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the quantitative aspects and enzymatic intricacies of this metabolic transformation. Future research should focus on elucidating the precise contributions of different reductase enzymes in the final step and on obtaining more detailed quantitative data on the flux through this pathway in various populations.

References

The Discovery and Isolation of Propranolol Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the treatment of various cardiovascular diseases for decades. Its therapeutic effects are not solely attributable to the parent drug, as its metabolites also exhibit pharmacological activity and contribute significantly to its overall clinical profile. A thorough understanding of the discovery, isolation, and characterization of these metabolites is paramount for drug development professionals, researchers, and scientists engaged in pharmacology and toxicology studies. This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the metabolic fate of propranolol.

Propranolol Metabolism: Pathways and Key Metabolites

Propranolol undergoes extensive first-pass metabolism in the liver, with only about 25% of an oral dose reaching systemic circulation. The metabolism of propranolol is primarily mediated by the cytochrome P450 (CYP) enzyme system and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). The three main metabolic pathways are:

  • Aromatic Hydroxylation: This pathway is predominantly catalyzed by CYP2D6, leading to the formation of 4-hydroxypropranolol, a pharmacologically active metabolite with similar beta-blocking potency to the parent drug. Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed.

  • N-Dealkylation and Side-Chain Oxidation: CYP1A2 is the primary enzyme responsible for N-dealkylation, which results in the formation of N-desisopropylpropranolol. This is followed by further side-chain oxidation to yield naphthyloxylactic acid.

  • Glucuronidation: Direct conjugation of propranolol with glucuronic acid is another significant metabolic route, forming propranolol glucuronide. Additionally, the hydroxylated metabolites can also undergo glucuronidation.

Quantitative Analysis of Propranolol and its Metabolites

The accurate quantification of propranolol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used analytical techniques.

Table 1: Summary of LC-MS/MS Methods for Quantification of Propranolol and its Metabolites

Analyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Propranolol, 4-hydroxypropranolol, N-desisopropylpropranololInfant Plasma1.0 (Propranolol), 0.2 (Metabolites)1-500 (Propranolol), 0.2-100 (Metabolites)[1][2][3]
PropranololRat Plasma2.02.0-800.0
PropranololHuman Plasma2.052.05-250.3
PropranololExhaled Breath Condensate5.65.6-224.0

Table 2: Summary of HPLC Methods for Quantification of Propranolol and its Metabolites

Analyte(s)MatrixLLOQ (ng/mL)DetectionReference
Propranolol, 4-hydroxypropranolol, N-desisopropylpropranololPlasma, Urine0.2 (Propranolol, N-desisopropylpropranolol), 1.0 (4-hydroxypropranolol)Fluorescence
Propranolol, 4-hydroxypropranololPlasma2.0Fluorescence

Experimental Protocols

In Vitro Metabolism of Propranolol using Human Liver Microsomes

This protocol is designed to study the formation of phase I metabolites of propranolol in a controlled in vitro environment.

Materials:

  • Human liver microsomes

  • Propranolol solution

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard solution

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and propranolol solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube, add the internal standard, and analyze using a validated LC-MS/MS or HPLC method.

Isolation of Propranolol Glucuronides from Urine

This protocol describes a method for the isolation and purification of glucuronide conjugates of propranolol from urine samples.

Materials:

  • Urine sample from a subject administered propranolol

  • DEAE-Sephadex anion-exchange column

  • Reversed-phase HPLC system

  • Solvents for chromatography (e.g., water, acetonitrile, methanol, formic acid)

  • Lyophilizer

Procedure:

  • Anion-Exchange Chromatography:

    • Load the urine sample onto a pre-equilibrated DEAE-Sephadex anion-exchange column.

    • Wash the column with a low-ionic-strength buffer to remove unbound components.

    • Elute the glucuronide conjugates using a salt gradient (e.g., sodium chloride).

  • Fraction Collection and Desalting: Collect the fractions containing the glucuronides and desalt them using a suitable method (e.g., solid-phase extraction or another round of reversed-phase chromatography).

  • Reversed-Phase HPLC Purification:

    • Inject the desalted fraction onto a reversed-phase HPLC column.

    • Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to separate the different glucuronide isomers.

  • Fraction Collection and Lyophilization: Collect the purified glucuronide fractions and lyophilize to obtain the isolated metabolite in solid form.

Enzymatic Hydrolysis of Propranolol Glucuronides

This protocol is used to cleave the glucuronic acid moiety from the parent drug or its phase I metabolite, which can be useful for quantification or structural confirmation.

Materials:

  • Isolated propranolol glucuronide or a biological sample containing glucuronides

  • β-glucuronidase enzyme (from Helix pomatia or E. coli)

  • Appropriate buffer for the enzyme (e.g., acetate (B1210297) buffer, pH 5.0)

  • Incubator/water bath (37°C)

  • Quenching solvent (e.g., acetonitrile or methanol)

  • Internal standard

Procedure:

  • Sample Preparation: Dissolve the isolated glucuronide or the biological sample in the appropriate enzyme buffer.

  • Enzyme Addition: Add β-glucuronidase to the sample.

  • Incubation: Incubate the mixture at 37°C for a sufficient period to ensure complete hydrolysis (e.g., 2-18 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solvent.

  • Sample Analysis: Add an internal standard and analyze the sample for the presence of the aglycone (propranolol or its hydroxylated metabolite) using a validated analytical method.

LC-MS/MS Quantification of Propranolol and its Metabolites in Plasma

This protocol provides a general framework for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in plasma.

Chromatographic Conditions:

  • Column: Hypersil GOLD C18 column (or equivalent)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient program to separate the analytes.

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propranolol: m/z 260.2 → 116.1

    • 4-Hydroxypropranolol: m/z 276.2 → 116.1

    • N-Desisopropylpropranolol: m/z 218.2 → 116.1

  • Internal Standard (e.g., Labetalol): Appropriate MRM transition

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 10 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Visualizations

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropylpropranolol Propranolol->N_Desisopropylpropranolol CYP1A2 (Major) CYP2D6 (Minor) N-Dealkylation Hydroxypropranolol 4-Hydroxypropranolol (Active) Propranolol->Hydroxypropranolol CYP2D6 Aromatic Hydroxylation Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs Glucuronidation Naphthoxylactic_Acid Naphthoxylactic Acid N_Desisopropylpropranolol->Naphthoxylactic_Acid Side-Chain Oxidation Hydroxypropranolol_Glucuronide 4-Hydroxypropranolol Glucuronide Hydroxypropranolol->Hydroxypropranolol_Glucuronide UGTs Glucuronidation

Figure 1: Major metabolic pathways of propranolol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Interpretation Biological_Sample Biological Sample (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein_Precipitation->SPE Hydrolysis Enzymatic Hydrolysis (for Glucuronides) SPE->Hydrolysis Optional HPLC HPLC Separation (Reversed-Phase) SPE->HPLC Hydrolysis->HPLC MSMS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Identification Metabolite Identification (Fragmentation Pattern) MSMS->Identification

References

In-Depth Technical Guide: Basic Pharmacological Profile of Propranolol Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) glycol, a primary metabolite of the widely recognized non-selective beta-adrenergic receptor antagonist propranolol, has garnered scientific interest for its distinct pharmacological activities. While structurally similar to its parent compound, the addition of a glycol functional group significantly alters its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the basic pharmacological profile of propranolol glycol, with a comparative analysis to propranolol, to support further research and development in cardiovascular and neurological therapeutics.

Mechanism of Action

Beta-Adrenergic Receptor Blockade

Similar to propranolol, this compound is understood to exert its effects through the blockade of beta-adrenergic receptors.[1] This competitive antagonism at β1 and β2 receptors inhibits the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The blockade of these receptors leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys.[1] However, the structural modification in this compound is suggested to potentially reduce its affinity for these receptors compared to the parent drug.

Central Nervous System (CNS) Activity: Anticonvulsant Effects

A notable pharmacological characteristic of this compound is its anticonvulsant activity.[2] Studies have demonstrated its efficacy against experimentally induced seizures in animal models.[2] The underlying mechanism for this anticonvulsant effect is not attributed to its beta-blocking properties but rather to its ability to block voltage-gated sodium channels in neuronal membranes.[3] This action stabilizes neuronal hyperexcitability, thereby preventing seizure propagation.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its interaction with beta-adrenergic receptors and sodium channels.

Cardiovascular Effects

Through beta-blockade, this compound can induce:

  • Negative Chronotropy: Decrease in heart rate.

  • Negative Inotropy: Decrease in myocardial contractility.

  • Antihypertensive Effects: Reduction in blood pressure, partly due to reduced cardiac output and inhibition of renin release.

Neurological Effects

The sodium channel blocking activity of this compound is responsible for its observed anticonvulsant properties. It has been shown to be approximately half to one-third as potent as propranolol in mouse models of electroshock-induced seizures.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for β1 and β2-adrenergic receptors (i.e., Ki or IC50 values) is not extensively available in the public domain. However, based on structure-activity relationships, it is hypothesized that the addition of the hydrophilic glycol group may decrease its binding affinity compared to propranolol.

For comparative purposes, the well-documented binding affinities of propranolol are presented below.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Propranolol

CompoundReceptor SubtypeBinding Affinity (Ki)SpeciesReference
(-)-Propranololβ1-Adrenoceptor8.5 (-log mol/l)Human
(-)-Propranololβ2-Adrenoceptor8.9 (-log mol/l)Human
Propranololβ1-Adrenoceptor~8 ng/mlRat
Propranololβ2-Adrenoceptor~8 ng/mlRat

Note: The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.

Pharmacokinetics

This compound is a metabolite of propranolol, which undergoes extensive first-pass metabolism in the liver. The pharmacokinetic profile of propranolol is well-characterized, and while specific quantitative data for this compound is less abundant, some comparative aspects have been studied.

Table 2: Comparative Pharmacokinetic Parameters of Propranolol

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability~25% (oral)HumanOral
Tmax~1-4 hoursHumanOral
Protein Binding~90%Human-
Elimination Half-life~3-6 hoursHuman-
MetabolismExtensive hepatic metabolism (CYP2D6, CYP1A2)Human-
ExcretionPrimarily renal (as metabolites)Human-

Studies in rats have shown that after oral administration of propranolol, the levels of its metabolites, including this compound, are greater compared to intravaginal administration.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) for β1- and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., propranolol).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Resuspend the membranes in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

This workflow describes a typical procedure for evaluating the pharmacokinetic properties of a compound in an animal model.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Signaling Pathways

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for beta-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action ligand Agonist (Epinephrine, Norepinephrine) receptor β-Adrenergic Receptor (β1 or β2) ligand->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., increased heart rate, myocardial contractility) pka->downstream Phosphorylates targets propranolol Propranolol / This compound propranolol->receptor Blocks

Caption: The beta-adrenergic receptor signaling pathway and the inhibitory action of propranolol/propranolol glycol.

Conclusion

This compound, an active metabolite of propranolol, exhibits a distinct pharmacological profile characterized by beta-adrenergic blocking and anticonvulsant properties. While its beta-blocking activity is qualitatively similar to propranolol, the limited availability of quantitative binding affinity data necessitates further investigation to fully elucidate its potency and selectivity at β1 and β2 receptors. The notable anticonvulsant effect, mediated by sodium channel blockade, presents an interesting avenue for therapeutic exploration. This technical guide provides a foundational understanding of this compound's pharmacology, highlighting the need for continued research to fully characterize its therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Propranolol Glycol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of propranolol (B1214883) glycol, a metabolite of propranolol, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a fully validated method for propranolol glycol was not found in the public literature, this document provides a proposed protocol based on established methods for the parent drug, propranolol, and its other metabolites. The methodology outlined here includes a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a starting point for researchers and scientists in drug development for method development and validation for the accurate quantification of this compound in plasma samples.

Introduction

Metabolic Pathway of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1][2] Side-chain oxidation of propranolol leads to the formation of an intermediate aldehyde, which is subsequently reduced to form this compound.

Propranolol Metabolism Propranolol Propranolol Intermediate_Aldehyde Intermediate Aldehyde Propranolol->Intermediate_Aldehyde Side-chain Oxidation Propranolol_Glycol This compound Intermediate_Aldehyde->Propranolol_Glycol Reduction

Propranolol Metabolism to this compound

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Propranolol-d7 (or other suitable internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Sample Preparation

A protein precipitation method is proposed for its simplicity and effectiveness in removing the majority of plasma proteins.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Propranolol-d7 at 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Sample Preparation Workflow Plasma 100 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Plasma Sample Preparation Workflow

3. HPLC-MS/MS Conditions

The following are proposed starting conditions and require optimization.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Proposed MRM Transitions (to be determined experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
This compound[M+H]⁺To be determined150Opt.Opt.Opt.Opt.
Propranolol-d7 (IS)267.2116.1150Opt.Opt.Opt.Opt.
DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These parameters require optimization for this compound.

Method Validation (Proposed Strategy)

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-500 ng/mL) and assess the linearity using a weighted least-squares regression model. The correlation coefficient (r²) should be >0.99.

  • Precision and Accuracy: Determine intra- and inter-day precision and accuracy at a minimum of three concentration levels (low, medium, and high QC samples). The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Recovery: Evaluate the extraction recovery by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at three concentration levels.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions at three concentration levels.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing the quantitative data that would be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 500y = mx + c>0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1<20±20<20±20
Low3<15±15<15±15
Medium50<15±15<15±15
High400<15±15<15±15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low3>8585-115
Medium50>8585-115
High400>8585-115

Conclusion

This application note provides a detailed proposed protocol for the quantification of this compound in human plasma by HPLC-MS/MS. The outlined sample preparation, chromatographic conditions, and mass spectrometric parameters serve as a strong foundation for researchers to develop and validate a sensitive and reliable method. Full method validation is a critical next step to ensure the accuracy and reproducibility of the data for its intended purpose in clinical and research settings.

References

Application Notes and Protocols for Gas Chromatography Analysis of Propranolol Glycol in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of propranolol (B1214883) and its metabolite, propranolol glycol, in brain tissue using gas chromatography (GC). The protocols detailed herein are compiled from established methodologies and are intended to offer a robust framework for researchers in pharmacology, neurobiology, and drug development. The application note includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and the relevant biological signaling pathway.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is widely used in the treatment of cardiovascular diseases and is also investigated for its potential therapeutic effects in neurological and psychiatric disorders due to its ability to cross the blood-brain barrier. The metabolism of propranolol in the brain leads to the formation of several metabolites, including this compound, which may possess its own pharmacological activity. Accurate quantification of propranolol and this compound in brain tissue is crucial for understanding their pharmacokinetic and pharmacodynamic profiles within the central nervous system. Gas chromatography, particularly when coupled with sensitive detectors like electron capture detector (ECD) or mass spectrometry (MS), offers a reliable and sensitive method for this purpose. This application note details a protocol for the extraction, derivatization, and GC analysis of these compounds from brain tissue samples.

Data Presentation

The following tables summarize quantitative data from relevant studies.

Table 1: Gas Chromatography Method Parameters and Performance

ParameterSaelens et al. (1976)[1]Adapted Modern GC-MS Method
Instrumentation Gas Chromatograph with 63Ni Electron Capture DetectorGas Chromatograph with Mass Spectrometer (GC-MS)
Column 6 ft glass column, 3% OV-17 on 100/120 mesh Gas-Chrom QHP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (or equivalent)
Carrier Gas 5% Methane in ArgonHelium
Injector Temperature 250°C250°C (Splitless mode)
Detector Temperature 300°CN/A (MS transfer line at 280°C)
Oven Temperature Isothermal at 235°C70°C to 290°C at 30°C/min
Derivatizing Agent Trifluoroacetic anhydride (B1165640) (TFAA)Pentafluoropropionic anhydride (PFPA)
Internal Standard An analog of oxprenololDeuterated Propranolol (Propranolol-d7)
Detection Limit 10-250 ng/g of brain tissue for propranolol and metabolitesDependent on MS instrument sensitivity, typically in the low ng/g range

Table 2: Reported Concentrations of Propranolol in Rat Brain Tissue

Brain RegionPropranolol Concentration (ng/g wet weight)Reference
Cerebral Cortex10,700 ± 1,200Yoshita et al. (2000)
Hippocampus9,800 ± 1,100Yoshita et al. (2000)
Striatum8,900 ± 900Yoshita et al. (2000)
Hypothalamus12,300 ± 1,500Yoshita et al. (2000)
Midbrain11,500 ± 1,300Yoshita et al. (2000)
Cerebellum7,800 ± 900Yoshita et al. (2000)
Pons-Medulla10,200 ± 1,100Yoshita et al. (2000)

Note: The data from Yoshita et al. (2000) were obtained using HPLC, but they provide a valuable reference for expected concentration ranges in brain tissue.

Experimental Protocols

Sample Preparation: Extraction of Propranolol and this compound from Brain Tissue

This protocol is adapted from the method described by Saelens et al. (1976)[1].

Materials:

  • Brain tissue samples

  • Perchloric acid (0.4 N) in acetonitrile

  • Sodium hydroxide (B78521) (1 N and 10 N)

  • Benzene (B151609) (or a safer alternative like toluene (B28343) or methyl tert-butyl ether)

  • Heptane (B126788)

  • Isoamyl alcohol

  • Deuterated propranolol (Propranolol-d7) as internal standard

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Homogenization:

    • Weigh the frozen brain tissue sample.

    • To each gram of tissue, add 5 ml of cold 0.4 N perchloric acid in acetonitrile.

    • Add a known amount of the internal standard (Propranolol-d7) to each sample.

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean glass tube.

    • Adjust the pH of the supernatant to approximately 9.5 with 1 N and 10 N sodium hydroxide.

    • Add 6 ml of a benzene:isoamyl alcohol (98.5:1.5 v/v) mixture.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction of the aqueous phase with another 6 ml of the benzene:isoamyl alcohol mixture.

    • Combine the organic extracts.

    • Add 3 ml of 0.1 N sulfuric acid to the combined organic extracts.

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Discard the organic phase.

    • Wash the aqueous phase with 5 ml of heptane by vortexing and centrifuging. Discard the heptane wash.

    • Make the aqueous phase alkaline (pH ~9.5) with 1 N sodium hydroxide.

    • Extract the alkaline solution twice with 3 ml of benzene.

    • Combine the benzene extracts and evaporate to dryness under a gentle stream of nitrogen.

Derivatization

Using Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis:

Materials:

  • Dried sample extract from the previous step

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297)

  • Heating block or water bath

Procedure:

  • To the dried extract, add 50 µl of ethyl acetate and 50 µl of PFPA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable volume of ethyl acetate (e.g., 50-100 µl) for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a mass selective detector.

  • Column: HP-ULTRA-1 (12 m x 0.2 mm i.d., 0.33 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 30°C/min to 290°C.

    • Final hold: 290°C for 2 minutes.

  • MS Transfer Line: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the PFPA derivatives of propranolol, this compound, and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Brain Tissue Collection homogenization Homogenization in Perchloric Acid/Acetonitrile tissue->homogenization Add Internal Standard extraction Liquid-Liquid Extraction homogenization->extraction Centrifuge & Collect Supernatant evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization with PFPA evaporation->derivatization gcms GC-MS Analysis derivatization->gcms Inject Sample data_analysis Data Acquisition and Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis.

Propranolol Signaling Pathway

signaling_pathway propranolol Propranolol beta_receptor β-Adrenergic Receptor propranolol->beta_receptor Antagonist g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates Targets

Caption: Propranolol's mechanism of action.

References

Application Notes: Propranolol Glycol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is widely used in the treatment of various cardiovascular diseases. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final dosage form is a critical quality attribute that must be carefully controlled. Propranolol glycol, a known metabolite and potential impurity of propranolol, serves as an important reference standard in chromatographic methods for the identification and quantification of related substances in propranolol drug products.[1] The use of a well-characterized reference standard like this compound is essential for ensuring the accuracy and reliability of these analytical procedures.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in the chromatographic analysis of propranolol and its impurities. The methodologies described are particularly relevant for quality control laboratories, research and development scientists, and drug development professionals involved in the pharmaceutical analysis of propranolol.

Chromatographic Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of propranolol and its related substances. A reversed-phase HPLC method can effectively separate propranolol from its potential impurities, including this compound.

Principle

The method utilizes a reversed-phase C18 column to separate compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analytes from the column. Detection is typically performed using a UV detector at a wavelength where propranolol and its impurities exhibit significant absorbance. This compound, being more polar than propranolol, will generally have a shorter retention time under these conditions. By comparing the retention time and peak area of the this compound peak in a sample chromatogram to that of a known concentration of the this compound reference standard, its identity can be confirmed and its concentration can be accurately determined.

Data Presentation

The following tables summarize the quantitative data for a typical HPLC method for the analysis of propranolol and its impurities, including this compound (referred to as Impurity A).

Table 1: Chromatographic Conditions and System Suitability

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 20 µL
Column Temperature 30°C
Retention Time of Propranolol Approx. 10.5 min
Retention Time of this compound Approx. 4.2 min
Theoretical Plates (Propranolol) > 2000
Tailing Factor (Propranolol) < 2.0

Table 2: Method Validation Parameters for this compound (Impurity A) [1]

ParameterResult
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Preparation of this compound Reference Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., methanol (B129727) or mobile phase).

  • Sonicate for 10 minutes to ensure complete dissolution.

1.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 µg/mL).

1.3. Preparation of Sample Solution (Propranolol API or Formulation)

  • Accurately weigh a quantity of the propranolol sample equivalent to 100 mg of propranolol.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Chromatographic Analysis

  • Set up the HPLC system according to the conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solution.

  • Inject a standard solution after a series of sample injections to monitor system suitability.

Protocol 3: Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.

  • Integrate the peak areas of the this compound in both the standard and sample chromatograms.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration of Impurity (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Impurity in Standard) x Concentration of Standard (µg/mL)

  • Express the amount of this compound as a percentage of the propranolol concentration in the sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_standard Prepare this compound Reference Standard Solutions hplc_system HPLC System Setup & Equilibration prep_standard->hplc_system Load Standards prep_sample Prepare Propranolol Sample Solution prep_sample->hplc_system Load Sample injection Inject Standards & Sample hplc_system->injection peak_id Peak Identification (Retention Time) injection->peak_id peak_quant Peak Area Integration & Concentration Calculation peak_id->peak_quant report Report Results peak_quant->report

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship propranolol Propranolol API / Drug Product chromatography Chromatographic Separation (HPLC) propranolol->chromatography impurity Potential Impurities (e.g., this compound) impurity->chromatography identification Peak Identification (Qualitative Analysis) chromatography->identification quantification Peak Quantification (Quantitative Analysis) chromatography->quantification reference_std This compound Reference Standard reference_std->identification reference_std->quantification quality_control Quality Control Assessment (Pass/Fail) identification->quality_control quantification->quality_control

Caption: Role of the reference standard in quality control.

References

Application Notes and Protocols for Testing Propranolol Glycol Anticonvulsant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established experimental models for evaluating the anticonvulsant properties of propranolol (B1214883) glycol, a primary metabolite of propranolol. The protocols detailed below are based on widely accepted preclinical screening methods for antiepileptic drugs.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has demonstrated anticonvulsant effects in various animal models. This activity is attributed to its ability to block voltage-gated sodium channels rather than its beta-blocking properties.[1] Propranolol glycol, a significant metabolite of propranolol, also exhibits anticonvulsant activity, albeit with a lower potency than the parent compound. Studies have shown that this compound is approximately half to one-third as potent as propranolol in protecting against seizures induced by maximal electroshock (MES), pentylenetetrazol (PTZ), and strychnine (B123637).[2]

This document outlines the detailed methodologies for key in vivo seizure models to assess the anticonvulsant efficacy of this compound, presents available quantitative data, and illustrates the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the anticonvulsant profile of propranolol and its metabolite, this compound, in various mouse models of induced seizures.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Relative to Propranolol
PropranololMouseIntraperitoneal (i.p.)15 - 20[1]1
This compoundMouseIntraperitoneal (i.p.)30 - 60 (estimated)~0.33 - 0.5[2]

Table 2: Anticonvulsant Activity in Chemoconvulsant Seizure Models

CompoundSeizure ModelAnimal ModelRoute of AdministrationEfficacyPotency Relative to Propranolol
PropranololPentylenetetrazol (PTZ)MouseSubcutaneous (s.c.)Ineffective against clonic seizures[1]-
This compoundPentylenetetrazol (PTZ)MouseNot specifiedSignificant anticonvulsant activity~0.33 - 0.5
PropranololStrychnineMouseIntraperitoneal (i.p.)Effective1
This compoundStrychnineMouseNot specifiedSignificant anticonvulsant activity~0.33 - 0.5

Experimental Protocols

The following are detailed protocols for inducing seizures in mice to test the anticonvulsant effects of this compound.

Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution (dissolved in a suitable vehicle, e.g., 0.9% saline)

  • Vehicle control solution

  • Standard antiepileptic drug (e.g., phenytoin, 25 mg/kg i.p.)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Groups: Divide mice into groups of at least 6-8 animals per dose of this compound, a vehicle control group, and a positive control group (phenytoin).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). The standard antiepileptic drug is also administered i.p. The time between drug administration and the MES test should be determined by the time to peak effect of the compound (typically 30-60 minutes).

  • MES Induction:

    • Apply the electrode solution to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is the endpoint indicating protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This chemoconvulsant model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution

  • Vehicle control solution

  • Standard antiepileptic drug (e.g., ethosuximide, 150 mg/kg i.p.)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

Procedure:

  • Animal Groups: Divide mice into appropriate groups as described for the MES test.

  • Drug Administration: Administer this compound, vehicle, or a standard drug i.p.

  • PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously (s.c.) in the loose skin on the back of the neck.

  • Observation: Immediately place the mouse in an individual observation cage and observe for 30 minutes for the onset and duration of seizures. The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Record the latency to the first clonic seizure and the number of animals exhibiting clonic seizures in each group. Calculate the percentage of protected animals and determine the ED50.

Strychnine-Induced Seizure Test

Strychnine is a glycine (B1666218) receptor antagonist that induces tonic extensor seizures. This model is used to assess the effects of drugs on spinal cord hyperexcitability.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution

  • Vehicle control solution

  • Strychnine sulfate (B86663) solution (e.g., 1.25 mg/kg in saline for intraperitoneal injection)

Procedure:

  • Animal Groups: Prepare animal groups as previously described.

  • Drug Administration: Administer this compound or vehicle i.p.

  • Strychnine Administration: At the time of peak drug effect, administer strychnine i.p.

  • Observation: Observe the animals continuously for 30 minutes for the onset of tonic seizures (uncontrolled extension of the hindlimbs) and mortality.

  • Data Analysis: Record the latency to the onset of tonic seizures and the percentage of animals protected from seizures and death.

Mechanism of Action: Sodium Channel Blockade

The anticonvulsant effects of propranolol and its metabolite, this compound, are primarily attributed to their ability to block voltage-gated sodium channels. This action is independent of their beta-adrenergic receptor antagonism. Propranolol interacts with the DIV-S6 segment of the sodium channel, a region known to be a binding site for local anesthetics. This interaction stabilizes the inactivated state of the sodium channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.

G cluster_0 Neuronal Membrane cluster_1 Cellular Events NaChannel_open Voltage-Gated Na+ Channel (Open) NaChannel_inactivated Voltage-Gated Na+ Channel (Inactivated) NaChannel_open->NaChannel_inactivated Inactivation ActionPotential Action Potential Propagation NaChannel_open->ActionPotential Na+ Influx NaChannel_inactivated->NaChannel_open Recovery ReducedExcitability Reduced Neuronal Excitability NaChannel_inactivated->ReducedExcitability Inhibits Recovery PropranololGlycol This compound PropranololGlycol->NaChannel_inactivated Binds to and stabilizes AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow

The following diagram illustrates a typical workflow for screening the anticonvulsant activity of a test compound like this compound.

G start Start: Test Compound (this compound) animal_prep Animal Preparation (e.g., Male Swiss Mice) start->animal_prep grouping Group Assignment (Vehicle, Test Doses, Positive Control) animal_prep->grouping drug_admin Drug Administration (e.g., Intraperitoneal) grouping->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction mes Maximal Electroshock (MES) Test seizure_induction->mes Tonic-Clonic Model ptz Pentylenetetrazol (PTZ) Test seizure_induction->ptz Myoclonic/Absence Model strychnine Strychnine Test seizure_induction->strychnine Spinal Cord Hyperexcitability observation Observation & Scoring (Seizure latency, duration, severity) mes->observation ptz->observation strychnine->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end End: Determine Anticonvulsant Profile data_analysis->end

Caption: General workflow for in vivo anticonvulsant screening.

References

Application Notes and Protocols: Propranolol Transdermal Delivery with Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propylene (B89431) glycol (PG) as a penetration enhancer in the transdermal delivery of propranolol (B1214883). The information compiled from various studies is intended to guide researchers in formulating and evaluating transdermal systems for this widely used beta-blocker.

Introduction

Propranolol hydrochloride, a non-selective beta-adrenergic blocker, is a viable candidate for transdermal drug delivery to bypass its extensive first-pass metabolism and improve bioavailability. Propylene glycol is a commonly employed excipient in topical and transdermal formulations, acting as a solvent, plasticizer, and, most importantly, a penetration enhancer. It facilitates the transport of drugs like propranolol across the primary barrier of the skin, the stratum corneum.

Mechanism of Action of Propylene Glycol

Propylene glycol enhances the transdermal permeation of propranolol through several mechanisms:

  • Interaction with Stratum Corneum: PG can penetrate the stratum corneum and interact with the intercellular lipids, leading to a more disordered and fluid lipid structure. This disruption of the highly organized lipid bilayers creates pathways for drug diffusion.

  • Solvent Properties: Propylene glycol can act as a co-solvent, increasing the solubility of propranolol within the formulation and at the skin surface. This enhances the thermodynamic activity of the drug, providing a greater driving force for partitioning into the stratum corneum.

  • Hydration: Due to its hygroscopic nature, PG can draw water into the stratum corneum, causing it to swell. This hydration of the tissue can also facilitate drug permeation.

Data Summary

The following tables summarize quantitative data from studies on the application of propylene glycol in propranolol transdermal delivery.

Table 1: Effect of Propylene Glycol Concentration on Propranolol Hydrochloride Release from a Chitosan Film

Propylene Glycol Concentration (% m/m)Cumulative Drug Release after 8 hours (%)
051.2
565.0
1070.4
1531.0

Data adapted from a study on bioadhesive films for transdermal delivery of propranolol hydrochloride.[1]

Table 2: Solubility of Propranolol Hydrochloride in Propylene Glycol-Water Mixtures at 298.15 K

Mass Fraction of Propylene GlycolMole Fraction Solubility (x10⁻³)Molarity (mol·dm⁻³)
0.001.830.102
0.203.510.187
0.405.890.297
0.608.840.420
0.8011.80.528
1.0013.00.551

Data adapted from a study on the solubility of propranolol hydrochloride in binary aqueous cosolvent mixtures.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Propranolol Transdermal Patch (Matrix-Type)

This protocol describes a general method for preparing a matrix-type transdermal patch containing propranolol hydrochloride with propylene glycol as a plasticizer and penetration enhancer.

Materials:

  • Propranolol Hydrochloride

  • Polymer (e.g., Eudragit L100, Eudragit S100, Ethylcellulose, Polyvinylpyrrolidone)

  • Propylene Glycol (Plasticizer and Penetration Enhancer)

  • Solvent (e.g., Dichloromethane:Methanol 1:1 mixture)

  • Backing membrane

  • Release liner

Procedure:

  • Polymer Solution Preparation: Accurately weigh the required amount of polymer and dissolve it in the solvent mixture. Stir continuously until a clear solution is formed.

  • Drug and Plasticizer Incorporation: To the polymer solution, add the accurately weighed quantity of propranolol hydrochloride and propylene glycol. Mix thoroughly until all components are completely dissolved.

  • Casting: Pour the resulting solution into a petri dish or onto a release liner placed on a flat, level surface.

  • Solvent Evaporation: Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., oven at a specific temperature) to form a thin film.

  • Lamination: Once the film is dry, laminate it with a backing membrane.

  • Cutting: Cut the laminated film into patches of the desired size.

  • Storage: Store the patches in a desiccator until further evaluation.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for evaluating the transdermal permeation of propranolol from a formulation containing propylene glycol using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver skin)

  • Receptor medium (e.g., Phosphate buffered saline pH 7.4)

  • Propranolol formulation (e.g., transdermal patch, gel)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument for propranolol quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Skin Preparation: Excise the full-thickness skin from the animal model. Carefully remove any subcutaneous fat and hair. Hydrate the skin in phosphate-buffered saline before mounting.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Temperature and Stirring: Maintain the temperature of the receptor medium at 37 ± 0.5 °C using a water bath or heating block. Stir the receptor medium continuously with a magnetic stir bar.

  • Formulation Application: Apply the propranolol formulation (e.g., place the transdermal patch on the skin surface) to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for propranolol concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of propranolol permeated per unit area of the skin over time. Plot this data to determine the permeation profile and calculate key parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Visualizations

G cluster_formulation Transdermal Formulation cluster_skin Skin Barrier cluster_mechanism Mechanism of PG Enhancement Propranolol Propranolol SC Stratum Corneum Propranolol->SC Partitioning PG Propylene Glycol PG->SC Penetration mech1 Disrupts SC lipid afluidity PG->mech1 mech2 Increases Propranolol Solubility PG->mech2 mech3 Hydrates Stratum Corneum PG->mech3 ViableEpidermis Viable Epidermis SC->ViableEpidermis Diffusion Dermis Dermis ViableEpidermis->Dermis BloodVessel Blood Vessel Dermis->BloodVessel Systemic Absorption mech1->SC Increases Permeability mech2->Propranolol Enhances Driving Force mech3->SC Facilitates Diffusion

Caption: Mechanism of Propylene Glycol in Enhancing Propranolol Transdermal Delivery.

G cluster_prep Formulation Preparation cluster_testing In Vitro Permeation Testing P1 Prepare Polymer Solution P2 Add Propranolol & Propylene Glycol P1->P2 P3 Cast the Solution P2->P3 P4 Evaporate Solvent P3->P4 P5 Laminate with Backing Membrane P4->P5 T3 Apply Formulation P5->T3 Prepared Patch T1 Prepare Skin Membrane T2 Assemble Franz Diffusion Cell T1->T2 T2->T3 T4 Collect Samples at Intervals T3->T4 T5 Analyze Samples (e.g., HPLC) T4->T5 T6 Calculate Permeation Parameters T5->T6

Caption: Experimental Workflow for Propranolol Transdermal Delivery Studies.

References

In Vitro Cell Culture Assays for Propranolol Glycol Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a widely used non-selective beta-adrenergic receptor antagonist, has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. Propranolol glycol is a metabolite of propranolol.[1][2] While extensive research has focused on the parent compound, specific in vitro cytotoxicity data for this compound remains limited in publicly available literature. One study on the in vitro biotransformation of propranolol identified hydroxy N-desisothis compound as a metabolite but did not provide cytotoxicity data.[3] However, the same study suggested that the biological activity of propranolol metabolites is similar to the parent drug.[3]

This document provides a comprehensive guide to in vitro cell culture assays for assessing the cytotoxicity of propranolol and its derivatives, like this compound. The following protocols for common cytotoxicity and apoptosis assays are presented as a framework for researchers investigating the cellular effects of these compounds. The included data and signaling pathways are based on studies conducted with propranolol and serve as a relevant reference.

Data Presentation: Cytotoxicity of Propranolol in Various Cell Lines

The cytotoxic effects of propranolol have been evaluated across a range of cell lines, with IC50 values varying depending on the cell type and exposure duration. The following table summarizes key quantitative data from published studies.

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HT-29 (Colon Cancer)MTT24> 100
HCT-116 (Colon Cancer)MTT24> 100
SW-480 (Colon Cancer)MTT24125
SW-620 (Colon Cancer)MTT24> 100
A549 (Lung Cancer)MTT72119.3 ± 12.7
H1299 (Lung Cancer)MTT7298.8 ± 10.3
A375 (Melanoma)AlamarBlue24-7265.33 - 98.17
P-3 (Acral Melanoma)AlamarBlue24-72116.86 - 148.60
P-6 (Acral Melanoma)AlamarBlue24-7288.24 - 118.23
Molt-4 (Leukemia)MTT / Trypan Blue12 onwards≥ 200
Jurkat (Leukemia)MTT / Trypan Blue12 onwards≥ 200
U937 (Leukemia)MTT / Trypan Blue12 onwards≥ 200
SKOV-3 (Ovarian Cancer)MTT48190.00
A2780 (Ovarian Cancer)MTT48110.30

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (or propranolol as a reference compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating them with various concentrations of this compound for a specified time. Include an untreated control group.

  • Harvest the cells (including any floating cells in the supernatant) and centrifuge.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Cytotoxicity: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Treated and untreated cells in a 96-well plate

  • Microplate reader

Protocol:

  • Culture cells in a 96-well plate and treat with different concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired duration.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Treated and untreated cells in a white-walled 96-well plate

  • Plate shaker

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-phospho-AKT, anti-phospho-ERK, anti-phospho-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

Propranolol has been shown to induce cytotoxicity and apoptosis through the modulation of several key signaling pathways. The diagrams below illustrate the putative mechanisms based on studies with the parent compound.

propranolol_akt_mapk_pathway cluster_akt AKT Pathway cluster_mapk MAPK Pathway Propranolol Propranolol Beta_Adrenergic_Receptor β-Adrenergic Receptor Propranolol->Beta_Adrenergic_Receptor Inhibits AKT AKT Beta_Adrenergic_Receptor->AKT BRAF BRAF Beta_Adrenergic_Receptor->BRAF p_AKT p-AKT (Inactive) AKT->p_AKT Inhibited by Propranolol Survival Survival p_AKT->Survival Inhibits p_BRAF p-BRAF (Inactive) BRAF->p_BRAF Inhibited by Propranolol MEK1_2 MEK1/2 BRAF->MEK1_2 p_MEK1_2 p-MEK1/2 (Inactive) MEK1_2->p_MEK1_2 Inhibited by Propranolol ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 (Inactive) ERK1_2->p_ERK1_2 Inhibited by Propranolol Proliferation Proliferation p_ERK1_2->Proliferation Inhibits p_ERK1_2->Survival Inhibits

Caption: Propranolol's inhibition of the AKT/MAPK signaling pathway.

propranolol_ros_jnk_apoptosis_pathway cluster_ros_jnk ROS/JNK Pathway cluster_apoptosis Apoptosis Cascade Propranolol Propranolol ROS Reactive Oxygen Species (ROS) Propranolol->ROS Induces JNK JNK ROS->JNK p_JNK p-JNK (Active) JNK->p_JNK Bcl2 Bcl-2 p_JNK->Bcl2 Inhibits Bax Bax p_JNK->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Cleaved_Caspase9 Cleaved Caspase-9 Caspase9->Cleaved_Caspase9 Caspase3 Caspase-3 Cleaved_Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Propranolol-induced apoptosis via the ROS/JNK signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis Cell_Seeding Cell Seeding (96-well or 6-well plates) Drug_Treatment Treatment with This compound Cell_Seeding->Drug_Treatment Incubation Incubation (24, 48, 72h) Drug_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Annexin_V_PI Annexin V/PI (Apoptosis) Incubation->Annexin_V_PI Caspase_Assay Caspase-Glo 3/7 (Apoptosis) Incubation->Caspase_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation LDH_Assay->IC50_Calculation Apoptosis_Quantification Apoptosis Quantification Annexin_V_PI->Apoptosis_Quantification Caspase_Assay->Apoptosis_Quantification Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

Caption: General experimental workflow for assessing cytotoxicity.

References

Application Notes and Protocols for Studying Propranolol Metabolism in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The clearance of propranolol is primarily governed by extensive hepatic metabolism, making the in vitro study of its metabolic pathways crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

This document provides a detailed protocol for studying the metabolism of propranolol using human liver microsomes (HLM), a common in vitro model for drug metabolism studies. Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics, including propranolol.

The primary metabolic pathways of propranolol include aromatic hydroxylation to form 4-hydroxypropranolol (B128105) (4-OHP) and 5-hydroxypropranolol (5-OHP), and N-desisopropylation to yield N-desisopropylpropranolol (NDP).[1] The formation of 4-OHP and 5-OHP is predominantly catalyzed by the polymorphic enzyme CYP2D6, while CYP1A2 is the major enzyme responsible for N-desisopropylation.[1] Understanding the contribution of these enzymes is critical for predicting potential drug interactions and metabolic profiles in different patient populations.

These application notes provide a comprehensive guide, including detailed experimental protocols, data presentation tables, and visual diagrams of the metabolic pathways and experimental workflow.

Metabolic Pathways of Propranolol

The oxidative metabolism of propranolol in human liver microsomes leads to the formation of several metabolites. The major pathways are:

  • Aromatic Hydroxylation: This process, primarily mediated by CYP2D6, results in the formation of 4-hydroxypropranolol and 5-hydroxypropranolol.[1] 7-hydroxypropranolol is also formed, but typically in trace amounts.[1]

  • N-Desisopropylation: This reaction is mainly catalyzed by CYP1A2 and leads to the formation of N-desisopropylpropranolol.[1]

These primary metabolites can undergo further phase II metabolism, such as glucuronidation, in a more complete in vivo system.

Propranolol_Metabolism Propranolol Propranolol Metabolite1 4-Hydroxypropranolol Propranolol->Metabolite1  CYP2D6 (major)   Metabolite2 5-Hydroxypropranolol Propranolol->Metabolite2  CYP2D6 (major)   Metabolite3 N-Desisopropylpropranolol Propranolol->Metabolite3  CYP1A2 (major)  

Figure 1: Major metabolic pathways of propranolol in human liver microsomes.

Experimental Protocol: In Vitro Metabolism of Propranolol in Human Liver Microsomes

This protocol outlines the steps for conducting an in vitro metabolism study of propranolol using pooled human liver microsomes.

Materials and Reagents
  • Propranolol hydrochloride (Substrate)

  • 4-Hydroxypropranolol (Metabolite standard)

  • 5-Hydroxypropranolol (Metabolite standard)

  • N-Desisopropylpropranolol (Metabolite standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium (B8768297) salt.

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., Bisoprolol or a stable isotope-labeled propranolol)

  • Purified water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Microsomal Incubation Assay
  • Prepare Reagent Stock Solutions:

    • Propranolol stock solution (e.g., 10 mM in methanol or water).

    • Internal Standard stock solution (e.g., 1 mg/mL in methanol).

    • Working solutions of propranolol and internal standard should be prepared by diluting the stock solutions in the incubation buffer.

  • Prepare Incubation Mixture:

    • On ice, prepare a master mix containing the potassium phosphate buffer, MgCl₂ (final concentration typically 3.3 mM), and human liver microsomes (final concentration typically 0.2-1.0 mg/mL).

    • The final volume of the incubation mixture is typically 100-200 µL.

  • Pre-incubation:

    • Add the propranolol working solution to the incubation mixture to achieve the desired final substrate concentration (e.g., 1-100 µM for kinetic studies).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath or incubator to allow the substrate to equilibrate with the microsomes.

  • Initiate the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system or NADPH to the pre-incubated mixture. The final concentration of NADPH is typically 1-3 mM.

    • For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolism. For initial rate kinetics, the incubation time should be short enough to ensure less than 20% of the substrate is consumed.

  • Terminate the Reaction:

    • Stop the reaction at the designated time points by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously for 1 minute.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Substrate, NADPH) Preincubation Pre-incubate Mixture (Substrate + Microsomes) at 37°C Reagents->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubate Incubate at 37°C (Time Course) Initiation->Incubate Termination Terminate Reaction (Add Acetonitrile + IS) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis

Figure 2: Experimental workflow for the in vitro metabolism of propranolol.

Analytical Method: LC-MS/MS Quantification

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of propranolol and its metabolites.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for propranolol, its metabolites, and the internal standard need to be optimized. Example transitions are provided in Table 1.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propranolol260.2116.1
4-Hydroxypropranolol276.2116.1
N-Desisopropylpropranolol218.2145.1
Bisoprolol (IS)326.2116.2

Note: These are example transitions and should be optimized for the specific instrument used.

  • Data Analysis:

    • Quantify the concentrations of propranolol and its metabolites using a calibration curve prepared with authentic standards in the same matrix as the samples (i.e., terminated incubation mixture).

    • Calculate the rate of metabolite formation (pmol/min/mg protein) or the rate of substrate depletion.

Data Presentation

Quantitative data from the metabolism studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of each metabolite, incubations should be performed with a range of propranolol concentrations (e.g., 1-100 µM). The data can then be fitted to the Michaelis-Menten equation.

Table 2: Example Enzyme Kinetic Parameters for Propranolol Metabolism in HLM

Metabolic PathwayMetaboliteKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
4-Hydroxylation4-Hydroxypropranolol5 - 20100 - 50020 - 25
5-Hydroxylation5-Hydroxypropranolol10 - 3050 - 2005 - 7
N-DesisopropylationN-Desisopropylpropranolol50 - 150200 - 8004 - 6

Note: These values are approximate and can vary significantly between different lots of human liver microsomes and experimental conditions. It is essential to determine these parameters experimentally.

Time-Course of Metabolism

The formation of metabolites over time can be presented in a table to illustrate the metabolic stability of propranolol.

Table 3: Example Time-Course of Metabolite Formation (at a single propranolol concentration)

Incubation Time (min)Propranolol Remaining (%)4-Hydroxypropranolol Formed (pmol/mg protein)5-Hydroxypropranolol Formed (pmol/mg protein)N-Desisopropylpropranolol Formed (pmol/mg protein)
0100000
5851505080
1560400130200
3035700220350
60101000300500

Conclusion

This application note provides a detailed framework for conducting in vitro studies on the metabolism of propranolol using human liver microsomes. The outlined protocols for the microsomal incubation assay and the LC-MS/MS analytical method, along with the structured data presentation, will enable researchers to generate reliable and reproducible data. This information is invaluable for understanding the drug's metabolic profile, predicting its in vivo behavior, and assessing the potential for drug-drug interactions, thereby supporting drug development and clinical use. Careful optimization of experimental conditions and adherence to good laboratory practices are essential for obtaining high-quality results.

References

Chiral Separation of Propranolol and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of propranolol (B1214883) and its key metabolites. The information is compiled to assist researchers, scientists, and professionals in the pharmaceutical industry in developing and implementing robust enantioselective analytical methods.

Introduction

Propranolol, a widely used beta-adrenergic blocker, is a chiral drug administered as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is primarily responsible for the beta-blocking activity, being about 100 times more potent than the (R)-enantiomer.[1] The enantiomers also exhibit differences in their pharmacokinetic and metabolic profiles.[2] Consequently, the ability to separate and quantify the individual enantiomers of propranolol and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

The major metabolites of propranolol include 4-hydroxypropranolol (B128105) (4-OHP), 5-hydroxypropranolol (5-OHP), 7-hydroxypropranolol (7-OHP), and their corresponding glucuronide conjugates.[3][4] These metabolites can also exhibit pharmacological activity and stereoselectivity in their formation and elimination.[4]

This document outlines various chiral separation techniques, with a focus on High-Performance Liquid Chromatography (HPLC), Two-Dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS/MS), and Capillary Electrophoresis (CE).

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct chiral separation using chiral stationary phases (CSPs) is the most common approach for resolving the enantiomers of propranolol and its metabolites. The choice of CSP and mobile phase composition is critical for achieving optimal separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of compounds, including beta-blockers.

Experimental Protocol: Chiral Separation of Propranolol using ChiralPak® IA

  • Objective: To achieve baseline separation of (R)- and (S)-propranolol enantiomers.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve propranolol hydrochloride in methanol (B129727) to a concentration of 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers. The S(-)-isomer elutes first, followed by the R(+)-isomer.

Quantitative Data Summary: HPLC using Polysaccharide-Based CSPs

CompoundCSPMobile PhaseRetention Time (min)Resolution (Rs)Reference
(S)-PropranololChiralPak® IAn-heptane/ethanol/diethylamine (80/20/0.1)4.7081.75
(R)-PropranololChiralPak® IAn-heptane/ethanol/diethylamine (80/20/0.1)5.2641.75
(S)-PropranololChiralpak IBn-hexane/ethanol/triethylamine (95:5:0.4)--
(R)-PropranololChiralpak IBn-hexane/ethanol/triethylamine (95:5:0.4)--
PropranololLux Cellulose-1n-hexane/ethanol/DEA (70/30/0.3)--

Note: "-" indicates data not specified in the cited source.

Protein-Based and Cyclodextrin-Based Chiral Stationary Phases

Protein-based CSPs, such as α-glycoprotein (AGP), and cyclodextrin-based CSPs (BCD) also provide effective chiral separation of propranolol.

Quantitative Data Summary: HPLC using AGP and BCD CSPs

CompoundCSPRetention Time (min)% of RacemateReference
(S)-PropranololAGP7.2550.46
(R)-PropranololAGP11.8249.53
(S)-PropranololBCD16.1850.43
(R)-PropranololBCD18.5049.57

Two-Dimensional Liquid Chromatography with Mass Spectrometry (2D-LC/MS/MS)

2D-LC offers a powerful approach for the simultaneous achiral separation of propranolol and its metabolites from a complex matrix in the first dimension, followed by chiral separation of the isolated compounds in the second dimension. This technique is particularly useful for analyzing biological samples like urine.

Experimental Protocol: 2D-LC/MS/MS for Propranolol and Hydroxy Metabolites in Human Urine

  • Objective: To quantitatively investigate the chiral shift in the metabolism of propranolol and its hydroxy metabolites in human urine.

  • Instrumentation: Agilent InfinityLab 2D-LC System coupled to an Agilent 6495 Triple Quadrupole LC/MS system with an Agilent Jet Stream ESI source.

  • First Dimension (1D) - Achiral Separation:

    • Column: Poroshell 120 Phenyl-Hexyl, 3.0 x 50 mm, 2.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Isocratic or gradient elution to separate propranolol, 4-HOPL, 5-HOPL, and 7-HOPL.

  • Second Dimension (2D) - Chiral Separation:

    • Column: Poroshell 120 Chiral-T, 3.0 x 150 mm, 2.7 µm.

    • Mobile Phase: Isocratic elution suitable for chiral separation.

  • Method:

    • The 1D peaks of propranolol and its hydroxy metabolites are individually transferred to the 2D chiral column using heart-cutting.

    • Enantiomers are separated on the chiral column and detected by MS/MS.

  • Sample Preparation (Human Urine):

    • Dilute 200 µL of urine with 800 µL of methanol.

    • Centrifuge at 6,484 g for 10 minutes.

    • Use the supernatant for analysis.

Quantitative Data Summary: 2D-LC Chiral Separation

AnalyteResolution (Rs)
Propranolol Enantiomers2.4 - 3.1
4-HOPL Enantiomers2.4 - 3.1
5-HOPL Enantiomers2.4 - 3.1
7-HOPL Enantiomers2.4 - 3.1

Note: The resolution for the individual enantiomeric pairs of the metabolites falls within the specified range.

Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector in the running buffer is an alternative technique for the enantioselective analysis of propranolol and its metabolites.

Experimental Protocol: Enantioselective Analysis of Propranolol and 4-Hydroxypropranolol by CE

  • Objective: To separate the enantiomers of propranolol and 4-hydroxypropranolol in a liquid medium.

  • Instrumentation: A capillary electrophoresis system with UV detection.

  • Capillary: Uncoated fused-silica capillary.

  • Running Electrolyte: 4% w/v carboxymethyl-beta-cyclodextrin (B2629365) in 25 mmol/L triethylamine/phosphoric acid buffer (pH 9).

  • Voltage: 17 kV.

  • Detection: UV at 208 nm.

  • Sample Preparation (Liquid Culture Medium):

    • Perform liquid-liquid extraction using diethyl ether:ethyl acetate (B1210297) (1:1 v/v).

Visualization of Experimental Workflows

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Propranolol Sample dissolve Dissolve in Methanol (0.5 mg/mL) sample->dissolve inject Inject into HPLC dissolve->inject column Chiral Stationary Phase (e.g., ChiralPak IA) inject->column separation Isocratic Elution (n-heptane/ethanol/diethylamine) column->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification experimental_workflow_2dlc cluster_prep Sample Preparation (Urine) cluster_2dlc 2D-LC/MS/MS Analysis cluster_data Data Analysis urine Urine Sample dilute Dilute with Methanol urine->dilute centrifuge Centrifuge dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into 1D supernatant->inject dim1 1D Achiral Separation (Poroshell 120 Phenyl-Hexyl) inject->dim1 heartcut Heart-Cutting of Metabolite Peaks dim1->heartcut dim2 2D Chiral Separation (Poroshell 120 Chiral-T) heartcut->dim2 msms MS/MS Detection dim2->msms data_acq Data Acquisition msms->data_acq chiral_quant Chiral Quantification data_acq->chiral_quant

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Propranolol Glycol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of propranolol (B1214883) using glycols. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How can the aqueous solubility of propranolol be improved using glycols?

A1: The aqueous solubility of propranolol, particularly in its hydrochloride salt form, can be significantly enhanced by using co-solvents such as propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG). These glycols act as co-solvents, reducing the polarity of the aqueous medium and thereby increasing the solubility of the lipophilic propranolol molecule. The extent of solubility enhancement is dependent on the concentration of the glycol in the aqueous solution.

Q2: Which glycol is more effective at increasing propranolol solubility?

A2: Both propylene glycol and polyethylene glycol (e.g., PEG 400) can increase the solubility of propranolol hydrochloride in aqueous solutions. However, the exact effectiveness can vary depending on the specific concentration and temperature. Based on available data, both show a non-linear increase in solubility with increasing glycol concentration, reaching a maximum at a certain mass fraction of the co-solvent before decreasing in the pure glycol.

Q3: What is the optimal pH for preparing aqueous solutions of propranolol?

A3: Propranolol hydrochloride solutions are most stable at a pH of approximately 3.[1][2] The drug decomposes rapidly in alkaline conditions.[1][2] Therefore, it is crucial to control the pH of the aqueous glycol solution to prevent degradation of the drug.

Q4: Are there any visual signs of propranolol degradation in these solutions?

A4: Yes, the degradation of propranolol in aqueous solutions can be accompanied by a reduction in pH and discoloration of the solution.[1] Any change in color or the appearance of precipitates after a clear solution was initially formed may indicate drug degradation or precipitation.

Data Presentation: Propranolol Hydrochloride Solubility

The following tables summarize the quantitative data on the solubility of propranolol hydrochloride in various aqueous glycol solutions.

Table 1: Solubility of Propranolol Hydrochloride in Propylene Glycol (PG) / Water Mixtures at 298.15 K (25 °C)

Mass Fraction of PGMole Fraction Solubility (x 10³)Molar Solubility (mol/L)
0.001.430.0789
0.103.320.176
0.205.860.294
0.309.020.428
0.4012.60.560
0.5016.20.675
0.6018.90.751
0.7020.30.771
0.8020.00.725
0.9017.50.603
1.0013.50.444

Data sourced from Delgado et al., 2015.

Table 2: Solubility of Propranolol Hydrochloride in Polyethylene Glycol 400 (PEG 400) / Water Mixtures at 298.15 K (25 °C)

Mass Fraction of PEG 400Mole Fraction Solubility (x 10³)Molar Solubility (mol/L)
0.001.430.0789
0.103.610.183
0.206.840.316
0.3011.20.467
0.4016.30.612
0.5021.00.722
0.6024.30.778
0.7025.40.770
0.8023.90.695
0.9020.20.564
1.0015.30.410

Data sourced from Delgado et al., 2015.

Experimental Protocols

Detailed Methodology for Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent system.

Materials:

  • Propranolol Hydrochloride powder

  • Propylene Glycol (PG) or Polyethylene Glycol (PEG)

  • Purified Water (e.g., deionized or distilled)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of aqueous solutions with varying concentrations of the chosen glycol (e.g., 10%, 20%, 30% w/w of PG in water).

    • Accurately weigh the required amounts of glycol and water using an analytical balance.

    • Ensure the solutions are thoroughly mixed and homogenous.

  • Sample Preparation:

    • Add an excess amount of propranolol hydrochloride powder to a glass vial containing a known volume of the prepared co-solvent mixture. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved drug remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (0.45 µm). It is critical to perform this step at the experimental temperature to avoid any temperature-induced precipitation or further dissolution.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent (e.g., the same co-solvent mixture or the mobile phase for HPLC).

    • Determine the concentration of propranolol hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve with known concentrations of propranolol hydrochloride to accurately quantify the solubility.

  • Data Calculation:

    • Calculate the solubility of propranolol hydrochloride in the co-solvent mixture based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_cosolvent Prepare Glycol-Water Mixtures prep_sample Add Excess Propranolol HCl to Vials prep_cosolvent->prep_sample agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate centrifuge Centrifuge or Filter to Remove Excess Solid agitate->centrifuge dilute Dilute Saturated Solution centrifuge->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental Workflow for Solubility Determination.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the preparation and handling of propranolol-glycol aqueous solutions.

Issue 1: Precipitation is observed in the solution after initial dissolution.

  • Possible Cause 1: Temperature Fluctuation.

    • Explanation: The solubility of propranolol hydrochloride can be temperature-dependent. A decrease in temperature after the initial dissolution at a higher temperature can lead to supersaturation and subsequent precipitation.

    • Solution: Maintain a constant temperature throughout the experiment, from preparation to analysis. If the solution needs to be stored, ensure it is kept at a temperature where the drug remains soluble.

  • Possible Cause 2: Change in pH.

    • Explanation: Propranolol hydrochloride is more soluble in acidic conditions. An increase in pH can cause the drug to convert to its less soluble free base form, leading to precipitation.

    • Solution: Buffer the solution to a pH of around 3 to maintain the stability and solubility of the drug. Use a pH meter to verify and adjust the pH as needed.

  • Possible Cause 3: Evaporation of the Solvent.

    • Explanation: Over time, especially if not stored in a tightly sealed container, the solvent (water or glycol) can evaporate, increasing the concentration of propranolol hydrochloride beyond its solubility limit.

    • Solution: Always use tightly sealed containers for preparing and storing solutions. For long-term storage, consider using parafilm to further seal the container.

Issue 2: The solution has developed a yellow or brownish tint over time.

  • Possible Cause: Chemical Degradation.

    • Explanation: Discoloration is a common sign of chemical degradation of propranolol, which can be accelerated by exposure to light and non-optimal pH. The primary degradation pathway involves the oxidation of the isopropylamine (B41738) side-chain.

    • Solution:

      • Protect from Light: Prepare and store the solutions in amber-colored vials or protect them from light by wrapping the containers in aluminum foil.

      • Control pH: As mentioned previously, maintain the pH of the solution at around 3.

      • Use High-Purity Reagents: Ensure that the water, glycols, and propranolol hydrochloride used are of high purity to minimize the presence of impurities that could catalyze degradation.

      • Inert Atmosphere: For sensitive applications, consider preparing the solution under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Issue 3: Inconsistent or non-reproducible solubility results.

  • Possible Cause 1: Insufficient Equilibration Time.

    • Explanation: The dissolution of a solid in a liquid to reach equilibrium is a time-dependent process. If the equilibration time is too short, the measured concentration will be lower than the true solubility.

    • Solution: Ensure that the shake-flask experiment is run for a sufficient duration. Perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, 72 hours) to determine the point at which the concentration no longer increases.

  • Possible Cause 2: Inaccurate Analytical Method.

    • Explanation: An unvalidated or poorly optimized analytical method (HPLC or UV-Vis) can lead to inaccurate quantification of the dissolved propranolol.

    • Solution: Validate the analytical method for accuracy, precision, linearity, and specificity. Ensure that the calibration standards are prepared correctly and that the instrument is functioning properly.

  • Possible Cause 3: Incomplete Separation of Undissolved Solid.

    • Explanation: If undissolved solid particles are not completely removed from the saturated solution before analysis, they can dissolve during the dilution step, leading to an overestimation of the solubility.

    • Solution: Use a reliable method for separating the solid, such as centrifugation at a high speed followed by careful removal of the supernatant, or filtration through a fine-pore syringe filter (e.g., 0.22 or 0.45 µm).

Troubleshooting_Guide cluster_issue1 Issue: Precipitation cluster_cause1_1 Cause 1 cluster_cause1_2 Cause 2 cluster_issue2 Issue: Discoloration cluster_issue3 Issue: Inconsistent Results issue1 Precipitation Observed cause1_1 Temperature Fluctuation issue1->cause1_1 cause1_2 pH Change issue1->cause1_2 solution1_1 Maintain Constant Temperature cause1_1->solution1_1 solution1_2 Buffer Solution to pH ~3 cause1_2->solution1_2 issue2 Discoloration (Yellow/Brown) cause2 Chemical Degradation issue2->cause2 solution2_1 Protect from Light cause2->solution2_1 solution2_2 Control pH cause2->solution2_2 issue3 Inconsistent Results cause3_1 Insufficient Equilibration issue3->cause3_1 cause3_2 Inaccurate Analysis issue3->cause3_2 solution3_1 Increase Equilibration Time cause3_1->solution3_1 solution3_2 Validate Analytical Method cause3_2->solution3_2

Caption: Troubleshooting Logic for Propranolol Solutions.

References

Propranolol Glycol Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of propranolol (B1214883) in propylene (B89431) glycol and various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of propranolol in liquid formulations?

A1: The primary factors affecting propranolol stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Propranolol is susceptible to degradation under both acidic and alkaline conditions, as well as through oxidation and photolysis.

Q2: Which buffer systems are suitable for formulating propranolol in solutions containing propylene glycol?

A2: For formulations containing propylene glycol, citrate-phosphate buffers can be used to maintain a pH range of 5.0-7.4, while glycine-NaOH buffers are suitable for a pH of 9.0.[1] The choice of buffer will depend on the desired pH for optimal stability. Aqueous solutions of propranolol have demonstrated stability at a pH of approximately 3.[2][3][4]

Q3: How does propylene glycol as a co-solvent affect the stability of propranolol?

A3: Propylene glycol is a common co-solvent used in oral solutions.[5] While specific studies on its direct impact on propranolol's degradation kinetics are limited, its presence can influence the polarity of the solution, potentially affecting reaction rates. It is crucial to conduct stability studies on the final formulation to understand the overall effect.

Q4: What are the known degradation pathways for propranolol?

A4: Propranolol degradation can occur through several pathways, including:

  • Hydrolysis: Cleavage of the ether bond.

  • Oxidation: Hydroxylation of the naphthalene (B1677914) ring and side-chain oxidation.

  • Photodegradation: Exposure to light can lead to the formation of products like 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.

Q5: What is a typical experimental setup for forced degradation studies of propranolol?

A5: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical conditions involve exposing a propranolol solution to:

  • Acidic conditions: 1N HCl at 60°C for 2 hours.

  • Alkaline conditions: 1N NaOH at 60°C for 3 hours.

  • Oxidative conditions: 3% H2O2 at room temperature for 7 days.

  • Thermal stress: 100°C for 7 days.

  • Photolytic stress: Exposure to UV light at 254 nm for 7 days.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of propranolol in the formulation. - Inappropriate pH of the buffer system.- Exposure to light.- Presence of oxidizing agents.- Adjust the pH to a range where propranolol is more stable (e.g., acidic pH around 3-4 for aqueous solutions).- Protect the formulation from light by using amber-colored containers.- Ensure all excipients are free of peroxides and other oxidizing impurities.
Appearance of unknown peaks in the chromatogram during stability analysis. - Formation of degradation products.- Interaction with excipients.- Contamination of the sample or mobile phase.- Conduct forced degradation studies to identify and characterize potential degradation products.- Evaluate the compatibility of propranolol with all excipients in the formulation.- Ensure proper handling and storage of samples and high-purity solvents for the mobile phase.
Poor reproducibility of stability data. - Inconsistent storage conditions (temperature and humidity).- Variability in sample preparation.- Issues with the analytical method.- Use calibrated stability chambers with tight control over temperature and humidity.- Standardize the sample preparation protocol.- Validate the analytical method for precision, accuracy, and robustness according to ICH guidelines.
Precipitation observed in the formulation during storage. - pH shift leading to decreased solubility.- Interaction between propranolol and buffer components or other excipients.- Exceeding the solubility limit of propranolol in the vehicle.- Monitor the pH of the formulation throughout the stability study.- Perform compatibility studies with all formulation components.- Re-evaluate the concentration of propranolol and the composition of the co-solvent system.

Data on Propranolol Degradation

The following table summarizes the degradation of propranolol under various stress conditions as reported in the literature.

Stress Condition Reagents and Conditions Observed Degradation (%) Reference
Acidic Hydrolysis1N HCl, 60°C, 2 hours19.60
Alkaline Hydrolysis1N NaOH, 60°C, 3 hours21.38
Oxidative Degradation3% H2O2, Room Temperature, 7 days22.49

Note: These values are from a study on a combined formulation and may vary depending on the specific formulation and conditions.

The degradation of propranolol in aqueous solution often follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by pH.

Experimental Protocols

Preparation of Buffered Propranolol Solution in Propylene Glycol Co-solvent

Objective: To prepare a buffered solution of propranolol for stability testing.

Materials:

  • Propranolol Hydrochloride USP

  • Propylene Glycol USP

  • Citric Acid Monohydrate

  • Sodium Phosphate (B84403) Dibasic

  • Purified Water

  • Volumetric flasks, pipettes, and a calibrated pH meter

Procedure:

  • Buffer Preparation (Citrate-Phosphate Buffer, pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate in purified water.

    • Prepare a 0.2 M solution of sodium phosphate dibasic in purified water.

    • In a volumetric flask, mix appropriate volumes of the citric acid and sodium phosphate solutions to achieve the target pH of 5.0. Use the pH meter for verification and adjust as necessary.

  • Propranolol Solution Preparation:

    • Weigh the required amount of Propranolol Hydrochloride.

    • In a volumetric flask, dissolve the propranolol in a portion of the prepared citrate-phosphate buffer.

    • Add the specified volume of propylene glycol and mix thoroughly.

    • Make up to the final volume with the citrate-phosphate buffer and mix until a homogenous solution is obtained.

Stability-Indicating HPLC Method for Propranolol

Objective: To quantify propranolol and its degradation products in a stability sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and a pH 2.5 potassium dihydrogen phosphate buffer (35:65 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 213 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a standard solution of propranolol of known concentration in the mobile phase.

  • Sample Preparation: Dilute the stability sample to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of propranolol in the sample by comparing the peak area with that of the standard.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffer Buffer Preparation prep_solution Propranolol Solution (with Propylene Glycol) prep_buffer->prep_solution storage Storage in Stability Chambers (Controlled Temp/Humidity) prep_solution->storage sampling Time-point Sampling storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Reporting hplc_analysis->data_processing

Figure 1: Experimental workflow for propranolol stability testing.

degradation_pathways cluster_degradation Degradation Products propranolol Propranolol hydrolysis_prod Cleavage of Ether Bond propranolol->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Hydroxylated & Oxidized Derivatives propranolol->oxidation_prod Oxidation photo_prod 1-Naphthol, etc. propranolol->photo_prod Photolysis (UV Light)

Figure 2: Main degradation pathways of propranolol.

References

Technical Support Center: Optimizing Propranolol and Glycol Concentration for Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing propranolol (B1214883) and its solvent, propylene (B89431) glycol, in neuronal cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for propranolol in primary neuronal cultures?

A1: Based on published research, a starting concentration of 10 µM propranolol has been shown to be effective for neuroprotection in primary and hiPSC-derived neuron models without inducing widespread cell death[1][2]. However, the optimal concentration can be cell-type specific. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific neuronal cell type and experimental goals.

Q2: How should I dissolve propranolol hydrochloride for my cell culture experiments?

A2: Propranolol hydrochloride is water-soluble. You can prepare a concentrated stock solution in sterile distilled water or phosphate-buffered saline (PBS). For example, a 16 mmol/L stock solution can be prepared by dissolving propranolol hydrochloride in distilled water, which is then sterile-filtered through a 0.22-µm membrane[3]. This stock can then be diluted to the final working concentration in your cell culture medium.

Q3: My neurons are dying after treatment. Could the propylene glycol (PG) solvent be the cause?

A3: Yes, propylene glycol, a common solvent, can induce cytotoxicity at certain concentrations. While not specific to neurons, studies on primary human cells have shown that 50 mM of propylene glycol can cause toxic effects, whereas 10 mM is generally well-tolerated[4]. It is crucial to keep the final concentration of any solvent in your culture medium as low as possible, typically below 0.1% (v/v), to minimize solvent-induced toxicity. Always run a vehicle control (culture medium with the same concentration of propylene glycol but without propranolol) to assess the solvent's effect on your cells.

Q4: What are the expected effects of propranolol on neuronal signaling?

A4: Propranolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action is blocking β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascade typically initiated by catecholamines like norepinephrine. This blockage prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.

Q5: How can I assess neuronal viability and cytotoxicity in my experiments?

A5: Standard cell viability assays are suitable for neuronal cultures. The MTT assay measures the metabolic activity of viable cells, while the LDH (Lactate Dehydrogenase) release assay quantifies cytotoxicity by measuring the amount of a cytoplasmic enzyme released into the culture medium from damaged cells[5].

Troubleshooting Guide

This guide addresses common issues encountered when using propranolol and propylene glycol in neuronal cell cultures.

Issue Possible Cause Recommended Solution
High levels of neuronal death in all treated wells, including vehicle control. Solvent (Propylene Glycol) Toxicity: The concentration of propylene glycol may be too high.- Lower the final concentration of propylene glycol in the culture medium to <0.1%.- Perform a dose-response experiment with propylene glycol alone to determine its cytotoxic threshold for your specific neuronal cells.- Consider alternative solvents if toxicity persists.
High levels of neuronal death only in propranolol-treated wells. Propranolol Cytotoxicity: The concentration of propranolol may be above the toxic threshold for your cells.- Perform a dose-response curve for propranolol, starting from a low concentration (e.g., 1 µM) and increasing to determine the optimal therapeutic or experimental window.- Reduce the incubation time with propranolol.
Inconsistent or unexpected results. Propranolol Solution Instability: Improperly prepared or stored stock solutions can lead to variability.- Prepare fresh stock solutions of propranolol in sterile water or PBS.- Store stock solutions at 4°C for short-term use and aliquot for long-term storage at -20°C to avoid freeze-thaw cycles.- Ensure the stock solution is fully dissolved and sterile-filtered.
No observable effect of propranolol treatment. Sub-optimal Propranolol Concentration: The concentration used may be too low to elicit a response.- Increase the concentration of propranolol based on your initial dose-response findings or literature values for similar cell types.- Increase the duration of the treatment.
Cell Culture Contamination: Bacterial or fungal contamination can interfere with results.- Regularly inspect cultures for signs of contamination (e.g., turbidity, pH changes).- Use proper aseptic techniques during all cell culture manipulations.

Data Summary Tables

Table 1: Propranolol Concentration and Effects on Neuronal Cells

ConcentrationCell TypeEffectReference
10 µMPrimary and hiPSC-derived neuronsNeuroprotective; reduced accumulation of cytotoxic aggregates and improved survival.
20-80 µmol/lLiver cancer cells (for reference)Inhibition of proliferation and induction of apoptosis.
21.4 µM (IC50)HEK-293 cells expressing brain sodium channels (NaV1.1)Tonic block of sodium channels.

Table 2: Propylene Glycol (PG) Cytotoxicity Data

ConcentrationCell TypeEffectReference
10 mMPrimary Human Proximal Tubule (HPT) cellsNo significant cytotoxicity compared to osmotic controls.
50 mMPrimary Human Proximal Tubule (HPT) cellsSignificant cytotoxic response observed.
0.5-1.0%Human Natural Killer Cells and NeutrophilsInhibition of natural cytotoxicity and chemiluminescence.

Experimental Protocols

Protocol 1: Preparation of Propranolol Hydrochloride Stock Solution
  • Weigh out the desired amount of propranolol hydrochloride powder in a sterile environment.

  • Dissolve the powder in sterile distilled water to a desired stock concentration (e.g., 16 mmol/L).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22-µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Neuronal Viability Assessment using MTT Assay
  • Cell Plating: Seed neuronal cells in a 96-well plate at the desired density and allow them to adhere and differentiate for the appropriate time.

  • Treatment: Prepare serial dilutions of propranolol and/or propylene glycol in fresh culture medium. Remove the old medium from the cells and add the treatment media. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT reagent (typically 10 µL of a 5 mg/mL solution in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Visualizations

Propranolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta_Receptor Activates Propranolol Propranolol (Antagonist) Propranolol->Beta_Receptor Blocks ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Activates

Propranolol's mechanism of action on the β-adrenergic signaling pathway.

Troubleshooting_Workflow Start Experiment Start: Treat neurons with Propranolol/Glycol CheckViability Assess Neuronal Viability (e.g., MTT or LDH assay) Start->CheckViability HighDeath High Neuronal Death Observed? CheckViability->HighDeath VehicleControl Is death also high in Vehicle (Glycol) Control? HighDeath->VehicleControl Yes ViabilityOK Viability is Acceptable HighDeath->ViabilityOK No SolventToxicity Potential Solvent Toxicity VehicleControl->SolventToxicity Yes PropranololToxicity Potential Propranolol Toxicity VehicleControl->PropranololToxicity No ReduceSolvent Action: 1. Lower Glycol concentration (<0.1%) 2. Run Glycol dose-response SolventToxicity->ReduceSolvent ReducePropranolol Action: 1. Lower Propranolol concentration 2. Run Propranolol dose-response PropranololToxicity->ReducePropranolol Proceed Proceed with Experiment ViabilityOK->Proceed

A troubleshooting workflow for addressing unexpected neuronal cell death.

References

troubleshooting poor recovery of propranolol glycol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the extraction of propranolol (B1214883) glycol. This guide is designed for researchers, scientists, and drug development professionals to help navigate and resolve common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is propranolol glycol and why is its recovery challenging?

This compound is a metabolite of propranolol, a widely used beta-blocker. Its chemical structure includes a diol (glycol) group, which significantly increases its polarity compared to the parent drug. This increased hydrophilicity makes it less amenable to traditional liquid-liquid extraction (LLE) with nonpolar organic solvents and can lead to poor retention on certain solid-phase extraction (SPE) sorbents, resulting in low and inconsistent recovery.

Q2: What are the key factors influencing the extraction recovery of this compound?

The primary factors affecting the recovery of this compound are:

  • pH of the aqueous sample: The pH determines the ionization state of the molecule, which in turn affects its solubility in the extraction solvent and its interaction with SPE sorbents.

  • Choice of extraction solvent (for LLE): The polarity of the solvent must be carefully selected to effectively partition the polar this compound from the aqueous matrix.

  • Type of SPE sorbent and elution solvent (for SPE): The sorbent material and the solvent used for elution are critical for the successful retention and subsequent recovery of this polar metabolite.

Q3: Which extraction method is generally preferred for this compound, LLE or SPE?

Both LLE and SPE can be optimized for the extraction of this compound. However, SPE often provides cleaner extracts and can be more easily automated. For polar compounds like this compound, reversed-phase SPE (e.g., using C18 or HLB sorbents) is a common and effective choice.

Troubleshooting Poor Recovery of this compound

This section provides a systematic approach to diagnosing and resolving low recovery issues during the extraction of this compound.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

Symptom: The concentration of this compound in the final extract is consistently lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Polarity This compound is polar. Less polar solvents like hexane (B92381) or toluene (B28343) will result in poor partitioning. Solution: Use a more polar, water-immiscible organic solvent. Consider solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of less polar and more polar solvents (e.g., diethyl ether:hexane).
Incorrect pH of the Aqueous Phase This compound has a predicted pKa of around 13.48. The pH of your sample will influence its charge and, consequently, its affinity for the organic phase. Solution: Adjust the pH of the aqueous sample. For a neutral compound like this compound, working around a neutral pH is a good starting point. However, empirical optimization is recommended.
Emulsion Formation The formation of an emulsion at the interface between the aqueous and organic layers can trap the analyte, leading to poor recovery. Solution: To break emulsions, you can try: adding brine (saturated NaCl solution), gentle centrifugation, or filtering the mixture through a glass wool plug. To prevent emulsions, use gentle mixing (inverting the separation funnel) instead of vigorous shaking.
"Salting Out" Effect Not Utilized For highly polar compounds, their solubility in the aqueous phase can be high. Solution: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4). This "salting out" effect decreases the solubility of the analyte in the aqueous layer and promotes its transfer to the organic phase.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)

Symptom: The analyte is not effectively retained on the SPE cartridge or is not completely eluted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Sorbent Selection Using a sorbent that is too non-polar may not adequately retain the polar this compound. Solution: A reversed-phase sorbent like C18 is a good starting point, with reported recoveries of over 75%.[1][2] Hydrophilic-Lipophilic Balanced (HLB) sorbents are also an excellent choice for a wide range of polar and non-polar compounds.
Improper Sample pH The pH of the sample loaded onto the SPE cartridge affects the interaction between the analyte and the sorbent. Solution: For reversed-phase SPE, a neutral pH for the sample is generally a good starting point for a neutral molecule like this compound.
Inadequate Washing Step The wash solvent may be too strong, causing premature elution of the analyte. Solution: Use a weaker wash solvent. For reversed-phase SPE, this would be a solvent with a higher percentage of water and a lower percentage of organic solvent (e.g., 5% methanol (B129727) in water).
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., methanol or acetonitrile). A study reported successful elution and a recovery of over 78% for this compound from a C18 cartridge using acetonitrile (B52724).[1]
Column Drying Out If the sorbent bed dries out before sample loading (for silica-based sorbents), retention can be inconsistent. Solution: Ensure the sorbent bed remains solvated after the conditioning and equilibration steps and before the sample is loaded.

Data Presentation

The following table summarizes reported recovery data for propranolol and its metabolites using Solid-Phase Extraction.

Analyte SPE Sorbent Elution Solvent Matrix Average Recovery (%) Reference
This compound C18AcetonitrilePlasma>78%[1]
This compound C18MethanolPlasma~75%[2]
PropranololC18Not SpecifiedPlasma>78%
4-HydroxypropranololC18Not SpecifiedPlasma>78%
N-desisopropylpropranololC18Not SpecifiedPlasma>78%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline based on established methods for propranolol and its metabolites.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Sample Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., HPLC).

Mandatory Visualizations

Liquid-Liquid Extraction (LLE) Troubleshooting Workflow

LLE_Troubleshooting start Start: Poor LLE Recovery check_solvent Is the extraction solvent sufficiently polar? (e.g., Ethyl Acetate, MTBE) start->check_solvent change_solvent Action: Use a more polar solvent or a solvent mixture. check_solvent->change_solvent No check_ph Is the aqueous phase pH optimized? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Action: Adjust pH and re-extract. check_ph->adjust_ph No check_emulsion Is an emulsion forming? check_ph->check_emulsion Yes adjust_ph->check_emulsion break_emulsion Action: Add brine, centrifuge, or use gentle mixing. check_emulsion->break_emulsion Yes check_salting_out Have you tried 'salting out'? check_emulsion->check_salting_out No break_emulsion->check_salting_out add_salt Action: Add NaCl or Na2SO4 to the aqueous phase. check_salting_out->add_salt No end End: Improved Recovery check_salting_out->end Yes add_salt->end

Caption: Troubleshooting workflow for poor recovery in Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE) Optimization Workflow

SPE_Optimization start Start: Poor SPE Recovery check_sorbent Is the sorbent appropriate? (e.g., C18, HLB for polar analytes) start->check_sorbent change_sorbent Action: Select a more suitable sorbent. check_sorbent->change_sorbent No check_wash Is the wash solvent too strong? check_sorbent->check_wash Yes change_sorbent->check_wash weaker_wash Action: Decrease organic content in wash solvent. check_wash->weaker_wash Yes check_elution Is the elution solvent too weak? check_wash->check_elution No weaker_wash->check_elution stronger_elution Action: Increase organic content in elution solvent. check_elution->stronger_elution Yes check_ph_load Is the sample loading pH optimized? check_elution->check_ph_load No stronger_elution->check_ph_load adjust_ph_load Action: Adjust sample pH before loading. check_ph_load->adjust_ph_load No end End: Improved Recovery check_ph_load->end Yes adjust_ph_load->end

Caption: Optimization workflow for improving recovery in Solid-Phase Extraction.

References

minimizing interference in biological assays for propranolol glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propranolol (B1214883) glycol in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reliable results in their biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying propranolol glycol?

A1: The most common methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS/MS).[1][2][3] These methods offer high sensitivity and selectivity for distinguishing this compound from its parent drug, propranolol, and other metabolites.[2][4]

Q2: What are the key considerations for sample preparation when analyzing this compound in plasma?

A2: Proper sample preparation is critical to minimize interference from the biological matrix. Common techniques include:

  • Protein Precipitation (PP): A simple and rapid method, often using acetonitrile, to remove the majority of proteins from the plasma sample.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest based on its solubility in two immiscible liquid phases, effectively removing interfering substances.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute the analyte, resulting in a cleaner sample extract.

Q3: What are the typical validation parameters for a this compound assay?

A3: According to ICH guidelines, a validated bioanalytical method for this compound should demonstrate acceptable:

  • Linearity: The assay should produce results that are directly proportional to the concentration of the analyte within a defined range.

  • Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible), with relative error (RE) and relative standard deviation (RSD) typically within ±15% (±20% for the lower limit of quantification).

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Matrix Effect: The assay should be free from suppression or enhancement of the signal caused by components in the biological matrix.

  • Stability: this compound should be stable in the biological matrix under the conditions of sample collection, storage, and processing.

Troubleshooting Guides

Issue 1: Low Signal or High Background Noise

This is a common issue that can be caused by several factors, leading to poor sensitivity and inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Sample Extraction Optimize the extraction method. For protein precipitation, try different organic solvents or ratios. For LLE, adjust the pH and solvent type. For SPE, select a more appropriate sorbent and optimize wash/elution steps.Improved recovery of this compound and removal of interfering substances, leading to a stronger signal and lower background.
Matrix Effects Dilute the sample with the assay buffer. If dilution is not feasible due to low analyte concentration, use a more rigorous sample clean-up method like SPE or LLE. Consider using a matrix-matched calibration curve.Reduction in signal suppression or enhancement from endogenous matrix components.
Suboptimal Instrument Settings For HPLC-fluorescence, check and optimize the excitation and emission wavelengths. For LC-MS/MS, optimize the precursor and product ion transitions, as well as other mass spectrometer parameters.Enhanced signal intensity and specificity for this compound.
Reagent Degradation Prepare fresh reagents, including mobile phases and standard solutions. Ensure proper storage of all reagents.Restoration of expected signal intensity.

Troubleshooting Workflow for Low Signal/High Background:

start Low Signal or High Background Detected check_extraction Review Sample Extraction Protocol start->check_extraction optimize_extraction Optimize Extraction Method (e.g., solvent, pH, SPE cartridge) check_extraction->optimize_extraction Inefficient? check_matrix Investigate Matrix Effects check_extraction->check_matrix Efficient end_good Signal Improved optimize_extraction->end_good dilute_sample Dilute Sample check_matrix->dilute_sample Suspected? check_instrument Verify Instrument Settings check_matrix->check_instrument Not suspected improve_cleanup Implement More Rigorous Cleanup (e.g., LLE, SPE) dilute_sample->improve_cleanup Signal too low dilute_sample->end_good improve_cleanup->end_good optimize_instrument Optimize Detection Parameters (e.g., wavelengths, MS/MS transitions) check_instrument->optimize_instrument Suboptimal? check_reagents Assess Reagent Quality check_instrument->check_reagents Optimal optimize_instrument->end_good prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Degraded? end_bad Issue Persists - Contact Support check_reagents->end_bad Fresh prepare_fresh->end_good

Caption: Troubleshooting workflow for low signal or high background noise.

Issue 2: Poor Peak Shape or Resolution in HPLC

Poor chromatography can lead to inaccurate integration and quantification of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incompatible Mobile Phase Adjust the mobile phase composition, including the organic solvent ratio and pH. Ensure the mobile phase is properly degassed.Improved peak symmetry and resolution from interfering peaks.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.Restoration of sharp, symmetrical peaks.
Inappropriate Flow Rate Optimize the flow rate to achieve better separation and peak shape.Improved resolution and peak symmetry.
Sample Overload Inject a smaller volume of the sample or dilute the sample.Sharper, more symmetrical peaks.

Logical Relationship for Optimizing Peak Resolution:

resolution Peak Resolution mobile_phase Mobile Phase Composition resolution->mobile_phase column_health Column Condition resolution->column_health flow_rate Flow Rate resolution->flow_rate sample_load Sample Load resolution->sample_load

Caption: Factors influencing HPLC peak resolution.

Issue 3: Cross-reactivity in Immunoassays

In immunoassays like ELISA, antibodies may bind to structurally similar molecules, leading to inaccurate results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Antibody Specificity Use a highly specific monoclonal antibody for capture to minimize binding to other molecules. Polyclonal antibodies can be used for detection to enhance the signal.Reduced false positives and more accurate quantification of this compound.
Interference from Parent Drug or Metabolites Test the antibody for cross-reactivity with propranolol and other known metabolites. If significant cross-reactivity is observed, consider a different antibody or an alternative analytical method like LC-MS/MS.A clear understanding of the assay's specificity and potential for interference.
Matrix Interference Dilute the sample to reduce the concentration of interfering substances. Incorporate blocking agents into the assay buffer.Minimized non-specific binding and improved assay accuracy.

Experimental Protocols

Protocol 1: HPLC-MS/MS for this compound in Human Plasma

This protocol is adapted from a method for the simultaneous quantification of propranolol and its metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Hypersil GOLD C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: To be determined by direct infusion of a standard solution. For reference, the precursor ion for propranolol is m/z 260.0.

Experimental Workflow for HPLC-MS/MS Analysis:

sample Plasma Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Analysis msms->data

References

long-term storage and stability of propranolol glycol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of propranolol (B1214883) stock solutions prepared in glycol-based solvents. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of propranolol hydrochloride in propylene (B89431) glycol?

A1: Propranolol hydrochloride has good solubility in propylene glycol (PG) and PG/water mixtures. A mixture of propylene glycol and water (e.g., 2:1 v/v) can be an effective vehicle.[1] To prepare the solution, accurately weigh the desired amount of propranolol HCl powder and add it to your chosen solvent. Use sonication or gentle warming (do not exceed 40-50°C) to facilitate dissolution.[2][3] Always use high-purity reagents and protect the solution from light during preparation.

Q2: What are the optimal storage conditions for a propranolol glycol stock solution?

A2: Propranolol solutions are sensitive to light and pH.[4][5] Although specific long-term stability data for concentrated solutions in pure propylene glycol is limited, best practices derived from aqueous and mixed-solvent studies suggest the following:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize potential degradation.

  • Light: Always store solutions in amber or light-blocking containers to prevent photodegradation.

  • Container: Use tightly sealed, inert containers (e.g., glass vials) to prevent solvent evaporation and contamination.

Q3: What is the expected shelf-life of a this compound stock solution?

A3: The precise shelf-life depends on the solvent composition, concentration, and storage conditions. In aqueous suspensions, propranolol (2 and 5 mg/mL) has been shown to be stable for at least 120 days at both 4°C and 25°C when protected from light. While propylene glycol is a stable solvent, it is recommended that researchers validate the stability of their specific stock solution for the intended duration of their experiments, especially for long-term studies. For critical applications, periodic re-analysis by a stability-indicating method like HPLC is advised.

Q4: What are the signs of propranolol degradation in my stock solution?

A4: Visual signs of degradation can include a change in color (discoloration) or the formation of precipitates. A change in the solution's pH over time can also indicate chemical degradation. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for assessing stability is through analytical techniques like HPLC.

Q5: At what pH is propranolol most stable?

A5: Propranolol demonstrates maximum stability in acidic conditions, with an optimal pH of around 3. It degrades rapidly in neutral to alkaline solutions. While propylene glycol is a non-aqueous solvent, contamination with alkaline substances should be avoided.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of propranolol may exceed its solubility limit at the storage temperature.1. Gently warm the solution to see if the precipitate redissolves. 2. Consider preparing a more dilute stock solution. 3. If using a glycol/water mixture, slightly increasing the proportion of water may improve solubility.
Solution appears discolored (yellowish tint). This may be a sign of chemical degradation, particularly if the solution has been exposed to light or high temperatures.1. Discard the solution. 2. Prepare a fresh stock solution, ensuring it is protected from light at all times. 3. Verify the purity of the starting materials (propranolol powder and solvent).
Inconsistent experimental results using the stock solution. The stock solution may have degraded, leading to a lower effective concentration. The solution may not be homogeneous.1. Confirm the stability of your stock solution using an analytical method like HPLC. 2. Always vortex the stock solution before taking an aliquot to ensure homogeneity. 3. Prepare a fresh stock solution and repeat the experiment.

Data on Propranolol Stability

While specific long-term stability data for propranolol in pure propylene glycol is not extensively available in the literature, the following table summarizes stability data from various extemporaneously prepared oral formulations, which often include glycols and provide valuable insights.

Formulation Concentration & VehicleStorage TemperatureDurationPercent of Initial Concentration RemainingReference
2 mg/mL and 5 mg/mL in Ora-Blend SF25°C120 days≥ 94.7%
2 mg/mL and 5 mg/mL in Ora-Blend SF4°C120 days≥ 93.9%
Various Paediatric Formulations4°C, 30°C, 50°C12 weeksStable (no significant chemical degradation)

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Propranolol

This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for determining the concentration of propranolol in stock solutions and assessing its stability. This method is adapted from several published procedures.

1. Materials and Reagents:

  • Propranolol Hydrochloride Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Disodium Hydrogen Phosphate (B84403) or Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid

  • High-Purity Water (e.g., Milli-Q or equivalent)

  • 0.45 µm Syringe Filters

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 50:50 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm or 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve propranolol HCl reference standard in the mobile phase.

  • Sample Solution: Dilute an aliquot of your this compound stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform several injections of the standard solution to ensure system suitability (check for consistent retention times and peak areas).

  • Inject the sample solutions.

  • To assess stability, analyze samples stored under the desired conditions at predetermined time points (e.g., Day 0, 1 week, 1 month, 3 months).

  • A solution is typically considered stable if it retains at least 90% of its initial concentration.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stock Solutions start Start: Observe Issue with Stock Solution issue What is the issue? start->issue precipitate Precipitate Observed issue->precipitate Physical Change discoloration Discoloration Observed issue->discoloration Physical Change inconsistent_results Inconsistent Results issue->inconsistent_results Performance Issue warm_solution Gently warm solution. Does it redissolve? precipitate->warm_solution degradation_suspected Action: Discard solution. Prepare fresh stock. Ensure protection from light. discoloration->degradation_suspected check_homogeneity Vortex solution before use. Still inconsistent? inconsistent_results->check_homogeneity yes_redissolve Yes warm_solution->yes_redissolve no_redissolve No warm_solution->no_redissolve solubility_issue Action: Store at a slightly higher temp (if permissible) or prepare a more dilute solution. yes_redissolve->solubility_issue no_redissolve->degradation_suspected yes_inconsistent Yes check_homogeneity->yes_inconsistent no_inconsistent No check_homogeneity->no_inconsistent run_hplc Action: Confirm concentration and purity via stability-indicating HPLC. yes_inconsistent->run_hplc homogeneity_resolved Action: Ensure proper mixing before each use. no_inconsistent->homogeneity_resolved

Caption: Troubleshooting workflow for propranolol stock solutions.

DegradationPathways General Degradation Pathways of Propranolol (Primarily in Aqueous Systems) cluster_products Degradation Mechanisms / Products propranolol Propranolol hydroxylation Hydroxylation (on naphthalene (B1677914) ring) propranolol->hydroxylation ether_cleavage Cleavage of Ether Bond propranolol->ether_cleavage side_chain_oxidation Oxidation of Isopropylamine Side-Chain propranolol->side_chain_oxidation ring_opening Ring-Opening of Naphthol Moiety propranolol->ring_opening acid Acid acid->propranolol alkali Alkali alkali->propranolol oxidation Oxidation (e.g., H2O2) oxidation->propranolol light Light light->propranolol heat Heat heat->propranolol

Caption: Potential degradation pathways for propranolol.

References

Technical Support Center: Propranolol Glycol Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to improve the bioavailability of propranolol (B1214883) using glycols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high oral bioavailability for propranolol?

Propranolol hydrochloride is a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability. After oral administration, it is almost completely absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[1][2][3] This hepatic metabolism significantly reduces the amount of active drug that reaches systemic circulation, resulting in a low oral bioavailability of approximately 25%.[4]

Q2: Can glycol-based formulations improve the oral bioavailability of propranolol?

Currently, there is limited direct evidence in the scientific literature to suggest that simple oral formulations of propranolol with glycols like propylene (B89431) glycol (PG) or polyethylene (B3416737) glycol (PEG) significantly increase its oral bioavailability by inhibiting first-pass metabolism. While glycols are used as co-solvents and absorption enhancers for some drugs, their primary role for a water-soluble drug like propranolol in an oral formulation would be limited. The main strategy to enhance propranolol's systemic bioavailability has been to develop formulations that bypass the liver's first-pass effect.

Q3: How have glycols been successfully used to improve propranolol's systemic bioavailability?

Glycols, particularly propylene glycol, have been successfully used as components in formulations for alternative routes of administration that avoid the gastrointestinal tract and, consequently, first-pass metabolism. These include:

  • Buccal and Sublingual Delivery: Formulations such as nanoethosomal gels and oral thin films containing propylene glycol have been developed for delivery through the oral mucosa.[5] This route allows propranolol to be absorbed directly into the systemic circulation, bypassing the liver.

  • Transdermal Delivery: Transdermal patches are another approach to deliver propranolol systemically while avoiding first-pass metabolism.

Q4: What is the mechanism by which propylene glycol aids in buccal delivery of propranolol?

In buccal formulations like nanoethosomal gels, propylene glycol acts as a penetration enhancer. Ethosomes are lipid vesicles containing ethanol (B145695), and the addition of propylene glycol can further enhance the fluidity of these vesicles and the drug's ability to permeate the buccal mucosa. This results in more efficient drug delivery directly into the bloodstream.

Troubleshooting Guide for Experimental Work

Problem: Low bioavailability observed in an in vivo study of an oral propranolol-glycol formulation.

  • Possible Cause 1: First-Pass Metabolism is Not Inhibited. The glycol included in your oral formulation is likely not inhibiting the CYP2D6 and CYP1A2 enzymes responsible for propranolol's extensive first-pass metabolism.

    • Troubleshooting Tip: Consider reformulating for a different route of administration that bypasses the liver, such as buccal or sublingual delivery. Research shows that formulations like nanoethosomal gels containing propylene glycol can significantly increase bioavailability by avoiding the first-pass effect.

  • Possible Cause 2: Formulation Composition is Not Optimized. The concentration of glycol and other excipients may not be optimal for drug release and absorption.

    • Troubleshooting Tip: Conduct a formulation optimization study. For instance, a factorial design could be employed to investigate the effects of varying concentrations of components like phosphatidylcholine, propylene glycol, and ethanol on drug entrapment, particle size, and release, as was done for a nanoethosomal gel.

Problem: Poor drug release from an experimental oral thin film containing propranolol and propylene glycol.

  • Possible Cause 1: Inappropriate Polymer or Plasticizer Concentration. The ratio of the film-forming polymer (e.g., Pullulan, HPMC) to the plasticizer (propylene glycol) may not be suitable, leading to a film that does not dissolve or release the drug effectively.

    • Troubleshooting Tip: Systematically vary the concentrations of the polymer and propylene glycol to find the optimal ratio that provides good film properties (e.g., thickness, folding endurance) and the desired disintegration and drug release profile.

  • Possible Cause 2: Inadequate Disintegration. The film may not be disintegrating quickly enough in the presence of saliva to release the drug for absorption.

    • Troubleshooting Tip: Incorporate a superdisintegrant, such as crospovidone, into the formulation to promote rapid film disintegration upon contact with moisture.

Data on Propranolol Bioavailability Enhancement with Glycol-Containing Formulations

Formulation TypeRoute of AdministrationKey Glycol ComponentKey FindingsRelative Bioavailability IncreaseReference
Nanoethosomal GelBuccalPropylene GlycolThe optimized gel significantly increased the systemic absorption of propranolol compared to an oral tablet.190.157% (compared to oral tablet)
Oral Thin FilmBuccal/SublingualPropylene GlycolThe optimized film showed 91% drug permeation through goat oral mucosa in an ex vivo study.In vivo data not provided, but high permeation suggests potential for bypassing first-pass metabolism.

Pharmacokinetic Parameters of Propranolol from a Buccal Nanoethosomal Gel Study

FormulationMean AUC₀₋₂₄ (ng.hr/mL)
Oral Tablet (Inderal® 40 mg)426.17 ± 51.78
Control Buccal Gel579.102 ± 66.19
Ethosomal Buccal Gel810.39 ± 92.33
(Data from a study in rabbits)

Detailed Experimental Protocols

Protocol 1: Preparation of Propranolol HCl Nanoethosomal Gel

This protocol is based on the methodology described by Elmenshawe et al.

  • Preparation of Ethosomes:

    • Dissolve a specific amount of phosphatidylcholine and propranolol HCl in ethanol in a sealed container with vigorous stirring using a magnetic stirrer.

    • Heat the mixture to 30°C.

    • Add propylene glycol to the mixture.

    • In a separate container, heat distilled water to 30°C.

    • Add the aqueous phase to the ethanolic mixture in a fine stream with constant stirring at 700 rpm.

    • Continue stirring for 5 minutes.

    • The resulting vesicles can be further size-reduced by sonication.

  • Preparation of the Gel Base:

    • Disperse Carbopol 934 (1% w/v) in distilled water with continuous stirring.

    • Allow the polymer to swell overnight.

    • Neutralize the dispersion by adding triethanolamine (B1662121) dropwise until a gel is formed.

  • Incorporation of Ethosomes into the Gel:

    • Incorporate the prepared propranolol ethosomal dispersion into the Carbopol 934 gel base with gentle mixing to obtain the final nanoethosomal gel.

Protocol 2: In Vivo Bioavailability Study in Rabbits

This is a generalized protocol based on the study of the nanoethosomal gel.

  • Animal Model: Use healthy adult rabbits, weighing approximately 2-2.5 kg.

  • Study Design: A parallel design is often used. Divide the rabbits into groups (e.g., Group 1: Oral commercial tablet; Group 2: Buccal control gel; Group 3: Buccal ethosomal gel).

  • Dosing:

    • Administer the respective formulations to each group. For buccal administration, apply the gel to the buccal mucosa.

  • Blood Sampling:

    • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • Drug Analysis:

    • Analyze the concentration of propranolol in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

    • Calculate the relative bioavailability of the test formulations compared to the control (oral tablet).

Visualizations

Experimental_Workflow_Propranolol_Gel formulation Formulation Preparation (Nanoethosomal Gel) characterization In Vitro Characterization (Vesicle Size, Entrapment) formulation->characterization animal_study In Vivo Animal Study (Rabbits) characterization->animal_study Optimized Formulation blood_sampling Blood Sampling animal_study->blood_sampling hplc HPLC Analysis blood_sampling->hplc pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Bioavailability) hplc->pk_analysis

Caption: Experimental workflow for developing and evaluating a propranolol nanoethosomal gel.

Propranolol_Absorption_Routes oral Oral Administration (Tablet) git GI Tract Absorption oral->git portal_vein Portal Vein git->portal_vein liver Liver (Extensive First-Pass Metabolism) portal_vein->liver systemic_low Systemic Circulation (Low Bioavailability) liver->systemic_low ~25% buccal Buccal Administration (Glycol-based Gel/Film) buccal_mucosa Buccal Mucosa Absorption buccal->buccal_mucosa systemic_high Systemic Circulation (High Bioavailability) buccal_mucosa->systemic_high Bypasses Liver

Caption: Comparison of oral vs. buccal propranolol absorption pathways.

References

Validation & Comparative

comparative analysis of propranolol vs propranolol glycol anticonvulsant efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Propranolol (B1214883) and Propylene (B89431) Glycol on Seizure Modulation

In the realm of neuropharmacology, the quest for effective anticonvulsant agents is a continuous endeavor. This guide provides a comparative analysis of the anticonvulsant efficacy of propranolol, a non-selective beta-blocker, and propylene glycol, a common pharmaceutical solvent. While direct comparative studies are not available, this analysis synthesizes preclinical data on the independent effects of each compound on seizure activity, offering critical insights for researchers and drug development professionals. The significant, and at times confounding, neuroactive properties of propylene glycol underscore the importance of vehicle selection in experimental designs.

Propranolol: An Anticonvulsant Profile

Propranolol has demonstrated anticonvulsant properties in various preclinical models, suggesting a potential, albeit not clinically established, role in seizure management. Its mechanism of action in this context appears to be distinct from its beta-adrenergic blocking activity.

Mechanism of Action: The anticonvulsant effects of propranolol and its enantiomers are primarily attributed to their ability to block sodium channels in a concentration- and use-dependent manner.[1] This action is independent of its beta-adrenoceptor antagonism. By blocking fast inward sodium currents, propranolol can suppress the rapid neuronal firing characteristic of seizure activity.[1]

Preclinical Efficacy: Studies in animal models have shown that propranolol is effective against certain types of induced seizures:

  • Maximal Electroshock (MES) Seizures: Propranolol dose-dependently increased the threshold for tonic electroshock seizures in mice and was effective in the traditional maximal electroshock test with an ED50 of 15-20 mg/kg i.p.[1]

  • Focal Seizures: In rats with chronically implanted electrodes, propranolol reduced the duration of electrically-evoked hippocampal afterdischarges and raised the focal stimulation threshold.

  • Kindled Seizures: In amygdala-kindled rats, a model for complex partial seizures, propranolol reduced seizure severity from generalized clonic-tonic seizures (stage 5) to unilateral forelimb seizures (stage 3).

However, propranolol was found to be ineffective in preventing clonic seizures in the pentylenetetrazol (PTZ) seizure threshold test. While some research suggests propranolol may enhance the efficacy of established antiepileptic drugs like valproate and diazepam, it is not recommended for clinical use in seizure management due to insufficient evidence and potential for adverse effects, including the risk of inducing seizures in certain situations.

Propylene Glycol: A Neuroactive Vehicle

Propylene glycol is widely used as a solvent in pharmaceutical formulations, including those for anticonvulsant drugs. However, it is not an inert vehicle and exhibits its own complex effects on the central nervous system and seizure thresholds.

Anticonvulsant and Proconvulsant Effects: The neurological effects of propylene glycol appear to be context- and dose-dependent:

  • Anticonvulsant Properties: In some studies, high doses of propylene glycol have demonstrated protective effects against induced seizures. A mixture of propylene glycol and ethanol (B145695) in saline was shown to suppress seizures in EL mice in a dose-dependent manner.

  • Proconvulsant Properties: Conversely, some research indicates that propylene glycol can have pro-epileptic effects. In a rat model of absence epilepsy, a mixture containing saline, ethanol, and propylene glycol led to an increase in epileptic events.

  • Toxicity and Seizures: Propylene glycol toxicity, which can occur with high doses or prolonged administration, is associated with central nervous system depression, hyperosmolarity, lactic acidosis, and seizures. Vulnerable populations, such as infants and individuals with renal or hepatic impairment, are at a higher risk. In animal models, propylene glycol has been shown to induce apoptosis in the developing brain and a case of status epilepticus has been reported following its intraperitoneal administration in rats.

The dual effects of propylene glycol present a significant challenge in preclinical epilepsy research, leading to calls for caution against its use as a solvent in such studies.

Data Presentation

Table 1: Comparative Efficacy of Propranolol in Preclinical Seizure Models

Seizure ModelSpeciesPropranolol EfficacyDosage
Maximal Electroshock (MES)MiceEffective, raised seizure thresholdED50: 15-20 mg/kg i.p.
Pentylenetetrazol (PTZ)MiceNot effective against clonic seizuresN/A
Hippocampal AfterdischargesRatsEffective, reduced duration and raised threshold10 and 20 mg/kg i.p.
Amygdala KindlingRatsEffective, reduced seizure severity≥10 mg/kg i.p.

Table 2: Neurological Effects of Propylene Glycol

EffectModel/ContextObservation
AnticonvulsantEL MiceSeizure suppression in a dose-dependent manner (in combination with ethanol and saline)
ProconvulsantWAG/Rij Rats (Absence Epilepsy)Increased number of epileptic phenomena (in combination with ethanol and saline)
NeurotoxicityHigh doses/prolonged useCNS depression, seizures, lactic acidosis, hyperosmolarity
Developmental NeurotoxicityDeveloping Mouse BrainInduced widespread apoptotic neurodegeneration
Acute Seizure InductionSprague Dawley RatsStatus epilepticus following intraperitoneal injection of a vehicle containing propylene glycol

Experimental Protocols

Maximal Electroshock (MES) Test

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Wistar albino rats or mice are used.

  • Drug Administration: Propranolol or the vehicle is administered intraperitoneally (i.p.) at a specified time before the electrical stimulus.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered through corneal or ear-clip electrodes to induce a seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ED50, the dose that protects 50% of the animals, is calculated.

Amygdala Kindling Model

This model is used to study the development and treatment of focal seizures that secondarily generalize, mimicking complex partial seizures.

  • Animals: Rats are surgically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.

  • Kindling Procedure: A brief, low-intensity electrical stimulus is delivered to the amygdala daily or twice daily. Initially, this stimulus evokes a focal electrical seizure (afterdischarge) with no behavioral change.

  • Seizure Progression: With repeated stimulation, the afterdischarge duration lengthens, and behavioral seizures emerge and increase in severity, typically progressing through a series of stages (e.g., Racine scale), culminating in generalized tonic-clonic convulsions.

  • Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), the test compound (propranolol) is administered before the electrical stimulation.

  • Endpoints: The effects of the drug are assessed by measuring changes in afterdischarge duration, seizure severity score (e.g., Racine scale), and the latency to seizure onset.

Mandatory Visualization

Propranolol_Anticonvulsant_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel_Open Voltage-gated Na+ Channels Open Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Reduced_Excitability Reduced Neuronal Excitability Propranolol Propranolol Propranolol->Na_Channel_Open Blocks Suppression Suppression of Seizure Activity Reduced_Excitability->Suppression

Caption: Proposed mechanism of propranolol's anticonvulsant action via sodium channel blockade.

Experimental_Workflow_Kindling cluster_setup Model Preparation cluster_kindling Kindling Phase cluster_testing Drug Testing Phase Implantation Electrode Implantation (Amygdala) Recovery Surgical Recovery Implantation->Recovery Stimulation Repeated Electrical Stimulation Recovery->Stimulation Seizure_Dev Progressive Seizure Development Stimulation->Seizure_Dev Full_Kindling Fully Kindled State (Stable Seizures) Seizure_Dev->Full_Kindling Drug_Admin Administer Propranolol or Vehicle Full_Kindling->Drug_Admin Post_Drug_Stim Electrical Stimulation Drug_Admin->Post_Drug_Stim Data_Acq Data Acquisition (EEG, Behavior) Post_Drug_Stim->Data_Acq Analysis Comparative Analysis Data_Acq->Analysis

Caption: Experimental workflow for the amygdala kindling model of epilepsy.

References

A Comparative Analysis of the CNS Effects of Propranolol and its Active Metabolite, 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central nervous system (CNS) effects of the non-selective beta-blocker, propranolol (B1214883), and its major active metabolite, 4-hydroxypropranolol (B128105). While both compounds exhibit potent beta-adrenergic receptor antagonism, their distinct physicochemical properties and ancillary pharmacological activities suggest differing CNS profiles. This comparison is supported by available experimental data and highlights areas where further research is warranted.

Physicochemical and Pharmacokinetic Properties

Propranolol is a lipophilic compound that readily crosses the blood-brain barrier (BBB), leading to significant CNS concentrations and associated effects.[1] In contrast, 4-hydroxypropranolol, formed via aromatic hydroxylation of propranolol, is more polar. This increased polarity is expected to reduce its ability to penetrate the BBB, thereby limiting its direct CNS effects compared to the parent drug. Following oral administration, propranolol undergoes extensive first-pass metabolism, with 4-hydroxypropranolol being a major metabolite.[1] However, plasma concentrations of 4-hydroxypropranolol are generally lower than those of propranolol.[2][3][4]

PropertyPropranolol4-HydroxypropranololReference
LogP 3.48Not explicitly found, but expected to be lower than propranolol due to the hydroxyl group
Blood-Brain Barrier Permeability HighPredicted to be low
Plasma Half-life (t½) ~3-6 hours~4 hours
Peak Plasma Concentration (after oral dose) Higher than 4-hydroxypropranololLower than propranolol

Pharmacodynamic Properties

Both propranolol and 4-hydroxypropranolol are potent non-selective beta-adrenoceptor antagonists. However, 4-hydroxypropranolol exhibits additional pharmacological properties, including intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, which are not characteristic of propranolol. The ISA of 4-hydroxypropranolol could potentially modulate its overall CNS effects, possibly by causing a lesser degree of receptor upregulation with chronic use compared to a pure antagonist like propranolol.

FeaturePropranolol4-HydroxypropranololReference
Beta-Adrenoceptor Blockade Potent, non-selectiveEquipotent to propranolol, non-selective
Intrinsic Sympathomimetic Activity (ISA) NoYes
Membrane Stabilizing Activity Yes (at high concentrations)Yes
5-HT Receptor Antagonism Weak antagonist at 5-HT1A and 5-HT1B receptorsNot well-characterized

Central Nervous System Effects: A Comparative Overview

Propranolol's ability to cross the BBB allows it to exert a range of CNS effects, including the management of anxiety, migraine, and essential tremor. Its anxiolytic effects are thought to be mediated, in part, by the blockade of central beta-adrenergic receptors and potentially through its interaction with serotonin (B10506) receptors.

Direct evidence for the CNS effects of 4-hydroxypropranolol is scarce in the scientific literature. Given its predicted lower BBB permeability, it is hypothesized that 4-hydroxypropranolol contributes less significantly to the direct CNS effects observed after oral propranolol administration. However, its peripheral beta-blocking activity may indirectly influence CNS function.

Experimental Data on CNS Effects:

CNS EffectPropranolol4-HydroxypropranololReference
Anxiolytic Activity (Animal Models) Demonstrated in Vogel conflict testData not available
Cognitive Effects Can cause side effects like drowsiness and fatigueData not available
Central Neurotransmitter Modulation Decreases glutamate (B1630785) release in the rostral ventrolateral medullaData not available

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity of propranolol and 4-hydroxypropranolol to beta-adrenergic receptors.

  • Membrane Preparation: Isolate cell membranes from tissues or cells expressing beta-adrenergic receptors (e.g., heart tissue, transfected cell lines).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., 125I-cyanopindolol) and varying concentrations of the unlabeled competitor (propranolol or 4-hydroxypropranolol).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Brain Microdialysis in Rodents

This technique allows for the in vivo measurement of propranolol and 4-hydroxypropranolol concentrations in the brain's extracellular fluid.

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., prefrontal cortex, hippocampus).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect the dialysate, which contains substances that have diffused from the brain's extracellular fluid across the dialysis membrane.

  • Drug Administration: Administer propranolol systemically (e.g., intraperitoneally or orally).

  • Analysis: Analyze the dialysate samples for concentrations of propranolol and 4-hydroxypropranolol using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing Key Pathways and Workflows

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Propranolol Propranolol / 4-Hydroxypropranolol Beta_AR β-Adrenergic Receptor Propranolol->Beta_AR Antagonism G_Protein G Protein (Gs) Beta_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Beta-Adrenergic Receptor Signaling Pathway and Propranolol/4-Hydroxypropranolol Antagonism.

Experimental_Workflow_CNS_Effects cluster_pharmacokinetics Pharmacokinetics cluster_pharmacodynamics Pharmacodynamics cluster_behavior Behavioral Analysis Drug_Admin Drug Administration (Propranolol) Microdialysis Brain Microdialysis Drug_Admin->Microdialysis Binding_Assay Receptor Binding Assay Drug_Admin->Binding_Assay Behavioral_Model Anxiety Model (e.g., Vogel Conflict Test) Drug_Admin->Behavioral_Model LCMS LC-MS/MS Analysis Microdialysis->LCMS Brain_Conc Brain Concentration LCMS->Brain_Conc Receptor_Affinity Receptor Affinity (Ki) Binding_Assay->Receptor_Affinity Behavioral_Outcome Behavioral Outcome Behavioral_Model->Behavioral_Outcome

Caption: Experimental Workflow for Comparing CNS Effects.

Conclusion and Future Directions

Future research should focus on:

  • Quantifying the BBB permeability of 4-hydroxypropranolol to definitively establish its potential for direct CNS action.

  • Conducting in vivo studies to measure the brain concentrations of 4-hydroxypropranolol after propranolol administration.

  • Performing direct comparative studies on the behavioral effects of propranolol and 4-hydroxypropranolol in animal models of anxiety and other CNS disorders.

  • Investigating the binding profile of 4-hydroxypropranolol at various CNS receptors, including adrenergic and serotonergic subtypes.

A clearer understanding of the distinct CNS profiles of propranolol and its metabolites will be invaluable for the development of new beta-blockers with optimized therapeutic effects and minimized CNS side effects.

References

Propranolol Metabolism: Evaluating Propranolol Glycol as a Biomarker in Comparison to Established Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of propranolol (B1214883) glycol as a biomarker for propranolol metabolism, with a comparative analysis against 4-hydroxypropranolol (B128105) and naphthyloxylactic acid.

Propranolol, a widely used beta-blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2. Understanding the metabolic fate of propranolol is crucial for optimizing its therapeutic use and avoiding potential drug-drug interactions. This guide provides a detailed comparison of propranolol glycol and other major metabolites—4-hydroxypropranolol and naphthyloxylactic acid—as potential biomarkers for assessing propranolol metabolism, with a particular focus on CYP2D6 activity.

Comparative Analysis of Propranolol Metabolites as Biomarkers

The utility of a metabolite as a biomarker is determined by its specificity and sensitivity in reflecting the activity of a particular metabolic pathway. For propranolol, the 4-hydroxylation pathway is a major route of elimination catalyzed predominantly by CYP2D6, making its product, 4-hydroxypropranolol, a key candidate biomarker. Other significant metabolites include this compound and naphthyloxylactic acid, arising from different metabolic pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for propranolol and its major metabolites, providing a basis for their comparison as biomarkers.

AnalyteMean Peak Plasma Concentration (ng/mL) ± SEM (after a single 160 mg oral dose)[1]Primary Metabolic PathwayKey Enzyme(s)Utility as a CYP2D6 Biomarker
Propranolol 123 ± 34-CYP2D6, CYP1A2Parent drug; its clearance is influenced by multiple pathways.
4-Hydroxypropranolol (HOP) 31 ± 10Aromatic HydroxylationCYP2D6 (major)[2][3][4], CYP1A2 (minor)[3]High. Its formation is significantly correlated with CYP2D6 activity.
Naphthyloxylactic Acid (NLA) Not directly compared in the same studySide-Chain OxidationCYP1A2 (primarily for the initial N-dealkylation step)Low. Its formation is inversely correlated with CYP2D6 activity in poor metabolizers.
This compound (PG) 9 ± 2Side-Chain Oxidation/ReductionNot explicitly detailedLimited evidence. Lower plasma concentrations compared to HOP suggest it is a minor metabolite. Direct validation as a CYP2D6 biomarker is lacking.

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes of propranolol and the general workflow for biomarker validation, the following diagrams are provided.

Propranolol_Metabolism cluster_CYP2D6 Aromatic Hydroxylation cluster_CYP1A2 Side-Chain Oxidation cluster_Other Other Pathways Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 N-desisopropylpropranolol N-desisopropylpropranolol Propranolol->N-desisopropylpropranolol CYP1A2 This compound This compound Propranolol->this compound Glucuronidation Glucuronidation Propranolol->Glucuronidation Naphthyloxylactic Acid Naphthyloxylactic Acid N-desisopropylpropranolol->Naphthyloxylactic Acid

Propranolol Metabolic Pathways

Biomarker_Validation_Workflow cluster_Discovery Discovery & Hypothesis cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Evaluation Performance Evaluation A Identify Potential Biomarker (e.g., this compound) B Hypothesize Correlation with Metabolic Pathway (e.g., CYP2D6 activity) A->B C Develop & Validate Quantitative Assay (e.g., LC-MS/MS) B->C D Assess Specificity, Sensitivity, Accuracy, and Precision C->D E Measure Biomarker Levels in Different CYP2D6 Phenotypes (Poor vs. Extensive Metabolizers) D->E F Correlate Biomarker Concentration with Genotype/Phenotype E->F G Compare Performance with Established Biomarkers (e.g., 4-Hydroxypropranolol) F->G H Determine Clinical Utility G->H

Biomarker Validation Workflow

Experimental Protocols

Detailed methodologies are essential for the reproducible quantification of propranolol and its metabolites. Below are summaries of key experimental protocols.

Quantification of Propranolol, 4-Hydroxypropranolol, and this compound in Human Plasma by HPLC

This method allows for the simultaneous measurement of propranolol and two of its key metabolites.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of ether and dichloromethane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer.

    • Detection: Fluorescence detection with excitation at 290 nm and emission at 358 nm.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of propranolol, 4-hydroxypropranolol, and this compound into blank plasma.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve.

Quantification of Naphthyloxylactic Acid in Urine by HPLC

This method is suitable for monitoring the excretion of a major metabolite from the side-chain oxidation pathway.

  • Sample Preparation:

    • Urine samples are typically diluted with the mobile phase and filtered before injection. Enzymatic hydrolysis may be required to measure conjugated forms.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile.

    • Detection: Fluorescence detection is commonly used due to the naphthyl moiety.

  • Quantification:

    • A standard curve is prepared using known concentrations of naphthyloxylactic acid in a synthetic urine matrix.

    • Quantification is based on the peak area relative to the standard curve.

Discussion and Conclusion

The validation of a biomarker for drug metabolism is a rigorous process that requires demonstrating a strong and specific correlation with the activity of a particular metabolic pathway. In the case of propranolol, 4-hydroxypropranolol has been well-established as a reliable biomarker for CYP2D6 activity. Studies have shown that the formation of 4-hydroxypropranolol is significantly higher in individuals with the extensive metabolizer phenotype of CYP2D6 compared to poor metabolizers.

Conversely, naphthyloxylactic acid, a product of the CYP1A2-mediated pathway, shows an inverse relationship with CYP2D6 activity in poor metabolizers, as the metabolic flux shifts towards this alternative pathway when 4-hydroxylation is impaired. This makes it a less direct and potentially misleading biomarker for CYP2D6 activity on its own.

The role of This compound as a biomarker for propranolol metabolism remains less clear. While it is a known metabolite, its plasma concentrations are considerably lower than those of 4-hydroxypropranolol. Crucially, there is a lack of published studies that have specifically validated this compound as a biomarker for CYP2D6 activity by correlating its levels with different CYP2D6 phenotypes. Without such validation studies, its utility as a reliable biomarker is questionable.

References

Propranolol Metabolite Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are a cornerstone of pharmacokinetic and toxicological studies, offering a high-throughput and cost-effective method for quantifying drug concentrations. However, a significant challenge in developing and utilizing these assays is the potential for cross-reactivity with drug metabolites. This guide provides a comparative analysis of the cross-reactivity of various propranolol (B1214883) metabolites in immunoassays, supported by available experimental data and detailed methodologies. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of immunoassay results and for making informed decisions in drug development.

Immunoassay Cross-Reactivity: The Underlying Principle

Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, propranolol). Cross-reactivity occurs when metabolites of the parent drug, which share structural similarities, also bind to the antibody, leading to an overestimation of the parent drug concentration. The degree of cross-reactivity is dependent on the specificity of the antibody and the structural resemblance of the metabolite to the parent compound.

cluster_0 Immunoassay Well cluster_1 Sample Antibody Antibody Propranolol Propranolol Propranolol->Antibody Specific Binding Metabolite Metabolite Metabolite->Antibody Cross-Reactivity

Caption: Immunoassay cross-reactivity of propranolol and its metabolite.

Comparison of Propranolol Metabolite Cross-Reactivity

The cross-reactivity of propranolol metabolites can vary significantly depending on the immunoassay format (e.g., ELISA, RIA) and the specific antibodies used. Below is a summary of available data on the cross-reactivity of major propranolol metabolites.

MetaboliteImmunoassay Type% Cross-ReactivityReference
4-Hydroxypropranolol (B128105) ELISA79%[1]
N-Desisopropylpropranolol ELISAData Not Available-
Propranolol Glycol ELISAData Not Available-
Naphthoxylactic Acid ELISAData Not Available-
Propranolol Glucuronide ELISAData Not Available-
Various Metabolites Radioimmunoassay (RIA)Do not interfere unless concentrations are very high[2]

Note: Quantitative cross-reactivity data for many propranolol metabolites in commercially available immunoassays is limited. The data for 4-hydroxypropranolol is from a specific forensic ELISA kit and may not be representative of all propranolol immunoassays. The qualitative data from the radioimmunoassay suggests that metabolite interference might be less of a concern in that format, particularly at therapeutic concentrations.

Experimental Protocols

Accurate determination of cross-reactivity is essential for validating an immunoassay. A detailed protocol for a competitive ELISA, a common format for small molecule quantification, is provided below.

Competitive ELISA Protocol for Cross-Reactivity Testing

This protocol outlines the steps to determine the percent cross-reactivity of a propranolol metabolite.

cluster_workflow Experimental Workflow A Coat plate with anti-propranolol antibody B Block non-specific binding sites A->B C Add standards (Propranolol) or test compounds (Metabolites) B->C D Add enzyme-conjugated propranolol C->D E Incubate to allow competition D->E F Wash to remove unbound reagents E->F G Add substrate and incubate F->G H Measure absorbance G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Workflow for determining immunoassay cross-reactivity.

Materials:

  • Microtiter plate

  • Anti-propranolol antibody

  • Propranolol standard

  • Propranolol metabolite(s) to be tested

  • Enzyme-conjugated propranolol (e.g., HRP-propranolol)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the anti-propranolol antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of the propranolol standard and each propranolol metabolite in assay buffer.

    • Add 50 µL of the standard or metabolite dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated propranolol to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation of Percent Cross-Reactivity:

    • Plot the absorbance versus the log of the concentration for both the propranolol standard and the metabolite to determine the IC50 value for each. The IC50 is the concentration that produces 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Propranolol / IC50 of Metabolite) x 100

Alternative Analytical Methods

While immunoassays are valuable screening tools, their susceptibility to cross-reactivity necessitates the use of more specific confirmatory methods, especially in regulated environments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative bioanalysis. LC-MS offers high selectivity and sensitivity, allowing for the simultaneous measurement of the parent drug and its metabolites without interference.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can also provide good sensitivity and selectivity for propranolol and some of its fluorescent metabolites.

Conclusion

The cross-reactivity of metabolites is a critical consideration in the development and application of immunoassays for propranolol. The available data indicates that 4-hydroxypropranolol, a major metabolite, can significantly cross-react in some ELISA formats. For other metabolites, quantitative data is scarce, highlighting the need for thorough validation of any immunoassay intended for quantitative analysis. When precise and accurate quantification of propranolol is required, especially in the presence of significant metabolite concentrations, confirmatory analysis using a highly specific method like LC-MS is strongly recommended. Researchers and drug development professionals should carefully evaluate the specificity of their chosen immunoassay and consider the potential impact of metabolite cross-reactivity on their study outcomes.

References

A Comparative Analysis of Propranolol Glycol Metabolism in Human vs. Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of propranolol (B1214883) glycol in human and rat liver microsomes. Understanding species-specific differences in drug metabolism is a cornerstone of preclinical drug development, enabling more accurate predictions of drug safety and efficacy in humans. While direct comparative studies on propranolol glycol metabolism are limited, this document synthesizes available data on propranolol metabolism to infer and highlight key distinctions in the formation and potential further metabolism of its glycol metabolite.

Executive Summary

Propranolol, a widely used beta-blocker, undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. This compound is a significant metabolite arising from the side-chain oxidation pathway. Interspecies differences in the activity and substrate specificity of metabolic enzymes, particularly cytochrome P450s, can lead to notable variations in the metabolic fate of propranolol and its metabolites between rats and humans.

Quantitative Data on Propranolol Metabolism

The following table summarizes key quantitative parameters for the metabolism of the parent drug, propranolol, in human and rat liver microsomes, which influences the formation of this compound.

ParameterHuman Liver MicrosomesRat Liver MicrosomesReference
Major Metabolic Pathways Ring Hydroxylation (4-OH, 5-OH), N-Desisopropylation, GlucuronidationRing Hydroxylation (4-OH, 5-OH, 7-OH), N-Desisopropylation[1],[2]
Primary P450 Enzymes CYP2D6 (ring hydroxylation), CYP1A2 (N-desisopropylation)CYP2D subfamily[1]
Metabolic Rate of R-(+)-propranolol (in vitro t1/2) SlowFast[3]
Metabolic Rate of S-(-)-propranolol (in vitro t1/2) SlowFast[3]

Experimental Protocols

A generalized protocol for assessing the in vitro metabolism of this compound in liver microsomes is outlined below. This protocol is based on standard methodologies for drug metabolism studies.,,

Objective: To compare the rate of metabolism and identify the metabolites of this compound in human and rat liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Pooled rat liver microsomes

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound to the incubation mixtures at various concentrations (e.g., 1-100 µM).

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism (e.g., Vmax and Km if saturation kinetics are observed) and identify the chemical structures of the metabolites formed.

Metabolic Pathways and Visualization

The metabolism of propranolol is a complex process involving multiple enzymatic steps. The diagrams below illustrate the general experimental workflow and the key metabolic pathways leading to the formation of this compound and its potential subsequent metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results HLM Human Liver Microsomes Incubate_H Incubate Human Microsomes + this compound + NADPH @ 37°C HLM->Incubate_H RLM Rat Liver Microsomes Incubate_R Incubate Rat Microsomes + this compound + NADPH @ 37°C RLM->Incubate_R PG This compound PG->Incubate_H PG->Incubate_R NADPH NADPH Regenerating System NADPH->Incubate_H NADPH->Incubate_R Quench_H Quench Reaction (Human) Incubate_H->Quench_H Quench_R Quench Reaction (Rat) Incubate_R->Quench_R LCMS_H LC-MS/MS Analysis (Human) Quench_H->LCMS_H LCMS_R LC-MS/MS Analysis (Rat) Quench_R->LCMS_R Compare Compare Metabolite Profiles and Metabolic Rates LCMS_H->Compare LCMS_R->Compare

Caption: Experimental workflow for comparing this compound metabolism.

G cluster_human Human cluster_rat Rat Propranolol Propranolol N_Desisopropylpropranolol_H N-Desisopropylpropranolol Propranolol->N_Desisopropylpropranolol_H CYP1A2 Ring_Hydroxylation_H Ring Hydroxylation (4-OH, 5-OH) Propranolol->Ring_Hydroxylation_H CYP2D6 Glucuronidation_H Glucuronidation Propranolol->Glucuronidation_H N_Desisopropylpropranolol_R N-Desisopropylpropranolol Propranolol->N_Desisopropylpropranolol_R Ring_Hydroxylation_R Ring Hydroxylation (4-OH, 5-OH, 7-OH) Propranolol->Ring_Hydroxylation_R CYP2D subfamily Intermediate_Aldehyde_H Intermediate Aldehyde N_Desisopropylpropranolol_H->Intermediate_Aldehyde_H Propranolol_Glycol_H This compound Intermediate_Aldehyde_H->Propranolol_Glycol_H Naphthoxylactic_Acid_H Naphthoxylactic Acid Intermediate_Aldehyde_H->Naphthoxylactic_Acid_H Regioisomeric_Glycol_Metabolites Regioisomeric Glycol Metabolites Propranolol_Glycol_H->Regioisomeric_Glycol_Metabolites Intermediate_Aldehyde_R Intermediate Aldehyde N_Desisopropylpropranolol_R->Intermediate_Aldehyde_R Propranolol_Glycol_R This compound Intermediate_Aldehyde_R->Propranolol_Glycol_R Naphthoxylactic_Acid_R Naphthoxylactic Acid Intermediate_Aldehyde_R->Naphthoxylactic_Acid_R Hydroxylated_PG Hydroxylated This compound Propranolol_Glycol_R->Hydroxylated_PG

Caption: Propranolol metabolic pathways in human and rat.

Discussion of Species Differences

The available data on propranolol metabolism strongly suggests that there are significant species-dependent differences between humans and rats. Rats generally exhibit a faster rate of propranolol metabolism. This is likely attributable to variations in the expression levels and catalytic activities of cytochrome P450 enzymes.

In humans, CYP2D6 is the primary enzyme responsible for ring hydroxylation, while CYP1A2 is the main catalyst for N-desisopropylation, a key step in the formation of this compound. In rats, isoforms from the CYP2D subfamily are responsible for these transformations. The difference in the specific P450 isoforms involved can lead to variations in the relative abundance of different metabolites.

While direct quantitative comparison of this compound metabolism is lacking, the observation of hydroxylated this compound in rat liver preparations suggests that this is a tangible metabolic pathway in this species. Similarly, the identification of regioisomeric glycol metabolites in human urine indicates that this compound undergoes further metabolism in humans as well. The specific enzymes responsible for these subsequent metabolic steps and the quantitative differences in their activities between the two species remain an area for further investigation.

Conclusion

References

Propranolol Glycol vs. Diazepam: A Comparative Analysis of Efficacy in Mouse Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Efficacy Comparison

The following table summarizes the effective doses and observed outcomes for propranolol (B1214883) and diazepam in two common mouse seizure models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for myoclonic and absence seizures.

DrugSeizure ModelEffective Dose (ED50 or effective dose)Route of AdministrationObserved Anticonvulsant Effect
Propranolol Maximal Electroshock (MES)15-20 mg/kg[1]Intraperitoneal (i.p.)Raised the threshold for tonic electroshock seizures[1].
Pentylenetetrazol (PTZ)Not effective in preventing clonic seizures[1].Subcutaneous (s.c.)-
Diazepam Tetramethylenedisulfotetramine (TETS)-induced5 mg/kgIntraperitoneal (i.p.)Prevented progression to tonic seizures.
Pentylenetetrazol (PTZ)30 mg/kgNot specifiedSignificantly delayed the onset of myoclonic and tonic-clonic seizures.
Propranolol + Diazepam Maximal Electroshock (MES)Propranolol enhanced the anticonvulsant effect of diazepam.Not specifiedLowered the ED50 of diazepam.

Experimental Protocols

Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of findings.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male mice are typically used. Prior to the procedure, a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas to minimize discomfort.

  • Drug Administration: The test compound (e.g., propranolol) or vehicle is administered, commonly via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction.

  • Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is used to evaluate potential anticonvulsant drugs for their efficacy against myoclonic and absence seizures.

  • Animal Preparation: Adult male mice are commonly used.

  • Drug Administration: The test compound (e.g., diazepam) or vehicle is administered prior to PTZ injection.

  • Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Endpoint Measurement: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of seizures. Key parameters measured include the latency to the first seizure (clonic or tonic-clonic) and the severity of the seizures, often rated using a standardized scoring system.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of propranolol and diazepam are mediated through distinct molecular mechanisms.

Anticonvulsant_Mechanisms cluster_propranolol Propranolol cluster_diazepam Diazepam Propranolol Propranolol Na_Channel Voltage-Gated Sodium Channel Propranolol->Na_Channel Blocks Neuronal_Excitation Reduced Neuronal Excitability Na_Channel->Neuronal_Excitation Inhibits Influx Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Increases Influx GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Enhanced Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Leads to

Caption: Proposed anticonvulsant mechanisms of Propranolol and Diazepam.

Studies suggest that the anticonvulsant effects of propranolol are primarily due to its ability to block voltage-gated sodium channels, thereby reducing neuronal excitability. This action is independent of its beta-adrenoceptor blocking activity.

Diazepam, a benzodiazepine, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor. By enhancing the effect of the inhibitory neurotransmitter GABA, diazepam increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. Some evidence also suggests that diazepam may have an effect on voltage-dependent sodium channels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of anticonvulsant drug candidates in a mouse seizure model.

Experimental_Workflow start Start: Hypothesis (Drug X has anticonvulsant properties) animal_model Select Animal Model (e.g., MES or PTZ in mice) start->animal_model drug_prep Prepare Drug Formulations (Propranolol Glycol, Diazepam, Vehicle) animal_model->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization drug_admin Drug Administration (i.p., s.c., etc.) randomization->drug_admin seizure_induction Induce Seizures (Electroshock or PTZ injection) drug_admin->seizure_induction data_collection Data Collection (Seizure latency, duration, severity) seizure_induction->data_collection data_analysis Statistical Analysis (e.g., ED50 calculation, ANOVA) data_collection->data_analysis conclusion Conclusion: Evaluate Efficacy and Compare data_analysis->conclusion

Caption: General experimental workflow for anticonvulsant drug testing.

References

A Comparative Analysis of Central Nervous System Penetration: Propranolol Glycol vs. Atenolol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative central nervous system (CNS) penetration of propranolol (B1214883) and atenolol (B1665814), with a focus on their respective metabolites.

The degree to which drugs and their metabolites cross the blood-brain barrier (BBB) is a critical factor in determining their efficacy and side-effect profile, particularly for neurologically active compounds. This guide provides a detailed comparison of the CNS penetration of two commonly prescribed beta-blockers, the lipophilic propranolol and the hydrophilic atenolol, with a specific focus on their metabolites, propranolol glycol and the metabolites of atenolol.

Executive Summary

Propranolol, a lipophilic beta-blocker, readily crosses the blood-brain barrier, leading to significant concentrations within the central nervous system. In contrast, atenolol, a hydrophilic agent, exhibits poor CNS penetration. While extensive data exists for the parent drugs, direct comparative studies on the CNS penetration of their metabolites, specifically this compound and atenolol metabolites, are notably absent in the current scientific literature. Atenolol undergoes minimal metabolism, suggesting that the CNS exposure to its metabolites is likely negligible. Propranolol is extensively metabolized, with key metabolites including 4-hydroxypropranolol, N-desisopropylpropranolol, and naphthoxylactic acid. The CNS penetration of these metabolites, including this compound, has not been extensively studied. This guide synthesizes the available data on the parent compounds to infer the likely CNS penetration profiles of their metabolites and presents the known signaling pathways affected by these drugs in the CNS.

Comparative CNS Penetration: Propranolol vs. Atenolol

The physicochemical properties of propranolol and atenolol are the primary determinants of their differential CNS penetration. Propranolol's high lipophilicity facilitates its passive diffusion across the lipid-rich blood-brain barrier, while atenolol's hydrophilicity restricts its passage.

ParameterPropranololAtenololReference
Lipophilicity (LogP) ~3.0~0.23[1]
Brain/Plasma Ratio HighLow[2]
CSF/Plasma Ratio Proportional to free plasma concentrationLow and independent of plasma concentration[3]

Metabolism and Metabolites

Propranolol: Propranolol is extensively metabolized in the liver, with the formation of several active and inactive metabolites.

  • 4-hydroxypropranolol: A pharmacologically active metabolite with beta-blocking activity similar to the parent compound[4].

  • N-desisopropylpropranolol: A metabolite of propranolol[5].

  • Naphthoxylactic acid: Another identified metabolite of propranolol.

  • This compound: While the user specified this metabolite, detailed information on its formation and CNS penetration is scarce in the reviewed literature. One study describes a method for its quantification in plasma.

Atenolol: Atenolol undergoes very limited metabolism, with approximately 85-90% of the drug excreted unchanged in the urine. The primary metabolite is a hydroxylated form, which accounts for a small fraction of the administered dose. Given the minimal metabolism, the concentration of atenolol metabolites in the systemic circulation, and consequently in the CNS, is expected to be very low.

Experimental Protocols

Quantification of Propranolol and its Metabolites in Biological Matrices

  • Plasma: A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in infant plasma. The method involves a one-step protein precipitation with acetonitrile (B52724) followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Cerebrospinal Fluid (CSF): Propranolol concentrations in CSF can be determined by HPLC with electrochemical detection. Another method for a related compound, 4-methylpropranolol, in CSF utilizes nonprotected fluid room-temperature phosphorescence.

  • General HPLC Methods: Several HPLC methods with UV or fluorescence detection are available for the analysis of propranolol in various biological samples.

Quantification of Atenolol in Biological Matrices

  • Postmortem Fluid and Tissue: A liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry (LC/APCI-MS) method has been developed for the simultaneous quantitation of atenolol, metoprolol, and propranolol in postmortem fluid and tissue specimens.

  • Cerebrospinal Fluid (CSF): The permeability of the BBB to atenolol has been studied using positron emission tomography (PET) with [11C]atenolol in dogs.

experimental_workflow supernatant supernatant hplc hplc supernatant->hplc Injection

Signaling Pathways in the Central Nervous System

While both propranolol and atenolol are beta-adrenergic receptor antagonists, their effects within the CNS can be mediated by pathways beyond simple receptor blockade.

Propranolol:

  • Direct CNS Effects: Due to its ability to cross the BBB, propranolol can directly antagonize beta-adrenergic receptors in the brain, leading to a reduction in sympathetic outflow. This is thought to contribute to its anxiolytic and anti-migraine effects.

  • Modulation of Neurotransmitters: Studies have shown that propranolol can alter the turnover of serotonin (B10506) and norepinephrine (B1679862) in the CNS.

  • Anti-inflammatory Effects: Propranolol has been shown to inhibit the upregulation of pro-inflammatory cytokines like interleukin-6 (IL-6) in the brain following traumatic brain injury.

Atenolol:

  • Peripheral Effects with Indirect CNS Consequences: While atenolol has limited direct access to the CNS, it can still influence central processes. For instance, both propranolol and atenolol have been shown to induce the release of signaling molecules like nitric oxide (NO) and hydrogen peroxide (H2O2) in the hypothalamus, suggesting a mechanism of action that may not require direct BBB penetration.

signaling_pathways prop_no_h2o2 prop_no_h2o2 prop_cns prop_cns

Conclusion and Future Directions

The CNS penetration of propranolol is significantly greater than that of atenolol, a difference primarily attributed to their respective lipophilicity. While the CNS penetration of the parent drugs is well-characterized, a significant knowledge gap exists regarding their metabolites. Direct comparative studies on the CNS penetration of this compound and atenolol metabolites are warranted to fully understand the neuropharmacological profiles of these widely used drugs. Future research should focus on developing and validating analytical methods for the quantification of these metabolites in CNS matrices and conducting pharmacokinetic studies to determine their brain and CSF concentrations. Such data will be invaluable for optimizing therapeutic strategies and minimizing CNS-related adverse effects.

References

A Comparative Guide to the Pharmacokinetic Profiles of Propranolol Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of propranolol (B1214883) following different administration routes: intravenous, oral, sublingual, and transdermal. The information presented is collated from various scientific studies to aid in the understanding of how the route of administration impacts the absorption, distribution, metabolism, and excretion of this widely used beta-blocker.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of propranolol for each administration route. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, subject populations, and analytical methodologies.

Pharmacokinetic ParameterIntravenous AdministrationOral AdministrationSublingual AdministrationTransdermal Administration
Bioavailability (F) 100%25% - 35%[1][2][3][4]~63%[5]53% - 74.8%
Time to Peak Plasma Concentration (Tmax) Immediate1-4 hours34 ± 18 minutesSlower, sustained release
Peak Plasma Concentration (Cmax) Dose-dependentHighly variable147 ± 72 ng/mL (40 mg dose)Lower than oral
Area Under the Curve (AUC) Dose-dependentLower than IV~3 times higher than oral5-6 times higher than oral
Elimination Half-life (t½) 2-6 hours3-6 hours0.91 ± 0.54 hoursSimilar to or longer than oral

Experimental Protocols

Intravenous Administration
  • Study Design: Typically involves administration of a single intravenous bolus or a continuous infusion of propranolol hydrochloride to healthy volunteers or patients.

  • Subjects: Healthy adult males are often recruited to minimize variability.

  • Procedure: A predetermined dose of propranolol is administered directly into the systemic circulation, bypassing absorption barriers. For example, a dose of 1-3 mg might be infused at a rate not exceeding 1 mg per minute. Continuous electrocardiogram monitoring is essential during and after administration.

  • Blood Sampling: Venous blood samples are collected at frequent intervals, such as immediately before the dose and at multiple time points post-administration (e.g., 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to accurately characterize the plasma concentration-time profile.

  • Analytical Method: Plasma concentrations of propranolol are typically quantified using validated high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by the more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Oral Administration
  • Study Design: Commonly involves a randomized, crossover design where subjects receive a single oral dose of a propranolol tablet.

  • Subjects: Studies have included healthy volunteers, hypertensive patients, and specific populations like pediatric patients with infantile hemangioma.

  • Procedure: Subjects typically fast overnight before receiving a standardized oral dose of propranolol hydrochloride (e.g., 40 mg, 80 mg) with a specific volume of water. Food intake is controlled as it can affect absorption.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to capture the absorption, distribution, and elimination phases.

  • Analytical Method: Propranolol concentrations in plasma are determined using validated HPLC or LC-MS/MS methods.

Sublingual Administration
  • Study Design: Often a comparative crossover study, comparing the pharmacokinetics of sublingual administration to the oral route.

  • Subjects: Healthy volunteers or patient populations where rapid onset of action is desired.

  • Procedure: A propranolol tablet (e.g., 10 mg, 40 mg) is placed under the tongue and allowed to dissolve completely without swallowing. The unabsorbed drug and saliva may be swallowed after a predetermined period.

  • Blood Sampling: Due to the expected rapid absorption, blood samples are collected more frequently in the initial phase (e.g., at 0, 5, 10, 17, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 600 minutes).

  • Analytical Method: Plasma propranolol levels are quantified using validated HPLC or LC-MS/MS techniques.

Transdermal Administration
  • Study Design: In vivo evaluation in animal models (e.g., rabbits) or humans, often in a randomized, crossover design comparing with oral administration.

  • Subjects: Animal models are frequently used for initial formulation development and pharmacokinetic profiling. Human studies follow to establish clinical pharmacokinetic parameters.

  • Procedure: A transdermal patch containing a specific dose of propranolol is applied to a clean, dry, and non-hairy area of the skin. The patch is left in place for a specified duration (e.g., 24 or 48 hours).

  • Blood Sampling: Blood samples are collected at various time points over the duration of patch application and after its removal to assess the sustained release profile.

  • Analytical Method: Propranolol concentrations in plasma are measured using validated HPLC or LC-MS/MS methods.

Mandatory Visualization

PharmacokineticStudyWorkflow cluster_protocol Study Protocol Design cluster_execution Clinical Execution cluster_analysis Bioanalytical & Pharmacokinetic Analysis cluster_reporting Data Interpretation & Reporting SubjectRecruitment Subject Recruitment (e.g., Healthy Volunteers) InclusionExclusion Inclusion/Exclusion Criteria SubjectRecruitment->InclusionExclusion Randomization Randomization (Crossover/Parallel) InclusionExclusion->Randomization DosingRegimen Dosing Regimen (Route, Dose, Frequency) Randomization->DosingRegimen DrugAdministration Drug Administration (IV, Oral, Sublingual, Transdermal) DosingRegimen->DrugAdministration BloodSampling Scheduled Blood Sampling DrugAdministration->BloodSampling SampleProcessing Plasma Separation & Storage BloodSampling->SampleProcessing DrugQuantification Drug Quantification (HPLC, LC-MS/MS) SampleProcessing->DrugQuantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) DrugQuantification->PK_Analysis DataInterpretation Data Interpretation PK_Analysis->DataInterpretation ReportGeneration Report Generation DataInterpretation->ReportGeneration PropranololAbsorptionPathways cluster_routes Administration Routes cluster_absorption Absorption & First-Pass Metabolism IV Intravenous SystemicCirculation Systemic Circulation IV->SystemicCirculation 100% Bioavailability Oral Oral GITract Gastrointestinal Tract Oral->GITract Sublingual Sublingual OralMucosa Oral Mucosa Sublingual->OralMucosa Transdermal Transdermal Skin Skin Transdermal->Skin Liver Liver (First-Pass Metabolism) GITract->Liver Absorption Liver->SystemicCirculation Reduced Bioavailability OralMucosa->SystemicCirculation Bypasses First-Pass Skin->SystemicCirculation Sustained Absorption, Bypasses First-Pass

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Propranolol Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Propranolol glycol, offering procedural, step-by-step guidance to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Nitrile or other chemical-resistant gloves. Double gloving should be considered.Prevents skin contact, which can cause irritation and sensitization.[1]
Eyes Chemical safety goggles or a face shield.Protects against splashes and dust particles.[1][2][3]
Respiratory A NIOSH-certified air-purifying respirator may be necessary if airborne concentrations are high or ventilation is inadequate.[2]Prevents inhalation of dust or aerosols, which can be harmful.
Body A lab coat or other protective clothing.Prevents contamination of personal clothing.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment when working with this compound.

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. The work area should be well-ventilated to minimize the concentration of airborne particles.

  • Handling : Avoid all personal contact, including inhalation and contact with skin and eyes. Wear the appropriate personal protective equipment as outlined in the table above.

  • Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.

  • Spill Management :

    • Minor Spills : For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place it in a suitable container for disposal.

    • Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Incineration at an approved facility is often the recommended method.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, paper towels, and vials, should be collected in a sealed bag and disposed of as chemical waste.

  • Household Disposal (for diluted, non-commercial quantities) : If you are not in a commercial research setting and have trace amounts, you can mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash. Always scratch out personal information on the original container before discarding it.

Safety and Toxicological Data

The following table provides a summary of key quantitative safety and toxicological data for Propranolol and its related compounds.

Data PointValueSource
Oral LD50 (Mouse) 380 mg/kg (Propranolol hydrochloride)
Oral LD50 (Rat) 466 mg/kg (Propranolol hydrochloride)
Workplace Environmental Exposure Limit (WEEL) for Propylene Glycol 10 mg/m³ (8-hour time-weighted average)

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_spill 3. Spill Management cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE handle_substance Handle this compound prep_ppe->handle_substance prep_workspace Ensure Proper Ventilation prep_workspace->handle_substance prep_emergency Verify Emergency Equipment Accessibility prep_emergency->handle_substance store_substance Store in a Cool, Dry, Well-Ventilated Area handle_substance->store_substance spill_event Spill Occurs handle_substance->spill_event dispose_waste Dispose of as Chemical Waste handle_substance->dispose_waste store_substance->dispose_waste assess_spill Assess Spill Size spill_event->assess_spill minor_spill Contain and Clean Minor Spill assess_spill->minor_spill Minor major_spill Evacuate and Alert for Major Spill assess_spill->major_spill Major dispose_contaminated Dispose of Contaminated Materials minor_spill->dispose_contaminated major_spill->dispose_contaminated

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol glycol
Reactant of Route 2
Reactant of Route 2
Propranolol glycol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。